Table 1: Fundamental Properties of Indium(III) Chloride [1]
| Property | Description |
|---|---|
| Chemical Formula | InCl₃ |
| Molar Mass | 221.17 g·mol⁻¹ (anhydrous) |
| Appearance | White, flaky solid |
| Density | 3.46 g·cm⁻³ |
| Melting Point | 586 °C |
| Boiling Point | 800 °C |
| Solubility in Water | 195 g/100 mL (exothermic) |
| Hazards | Corrosive |
The tetrahydrate form (InCl₃·4H₂O, CAS 22519-64-8) has a molecular weight of 293.24 g·mol⁻¹ and is also classified as a dangerous good [2].
The structure of InCl₃ is highly dependent on its physical state—whether it's an anhydrous solid, in a solution, or bonded to other ligands.
InCl₃ is a strong Lewis acid and readily forms complexes with various donor ligands (designated as 'L') [1]. Its coordination chemistry is versatile, leading to complexes with different geometries.
Table 2: Common Anionic and Neutral Complexes of InCl₃ [1] [3]
| Complex Type | Formula / Example | Geometry | Notes |
|---|---|---|---|
| Anionic Chloro Complexes | [InCl₄]⁻ | Tetrahedral | Formed with excess chloride ions [1] |
| [InCl₅]²⁻ | Trigonal Bipyramidal | Formed with excess chloride ions [1] | |
| [InCl₆]³⁻ | Octahedral | Formed with excess chloride ions [1] | |
| Neutral Adducts | [InCl₃(L)ₙ] | Varies | 'L' is a neutral donor ligand; n=1.5, 2, 3, or 4 [4] |
| Ligand-Bridged Anion | [InCl₄(bpym)InCl₄]²⁻ | Zero-dimensional | bpym = 2,2'-bipyrimidine [3] |
The diagram below illustrates the coordination behavior of InCl₃, leading to various complex geometries.
Visualization of InCl₃ coordination pathways leading to diverse molecular geometries.
1. Synthesis of Anhydrous Indium(III) Chloride Anhydrous InCl₃ can be synthesized by the direct reaction of indium metal with chlorine gas [1]. An alternative electrochemical synthesis has been reported using an electrochemical cell in a mixed methanol-benzene solution [1].
2. Synthesis of Adducts for Thermochemical Studies Adducts of InCl₃ with neutral donors (L) like 2,2'-bipyridine (bipy), urea (u), thiourea (tu), and others follow this general protocol [4]:
3. Catalytic Application in Organic Synthesis InCl₃ is an efficient catalyst for multicomponent reactions, such as the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones [5].
The structure and bonding of InCl₃ directly enable its functionality:
The table below summarizes the key physical and chemical properties of indium(III) chloride, which is a soft, white, and flaky solid [1] [2] [3].
| Property | Details |
|---|---|
| Chemical Formula | InCl₃ [2] [3] |
| Molar Mass | 221.18 g·mol⁻¹ [2] [3] |
| Appearance | White, flaky solid; silvery-white metal in elemental form [1] [2] |
| Density | 3.46 g/cm³ [2] [3] |
| Melting Point | 586 °C [2] |
| Boiling Point | 800 °C [2] |
| Crystal Structure | Monoclinic, layered structure with octahedrally coordinated In(III) centers [2] [3] |
| Oxidation States | +1, +2, +3 (only the +3 state is stable in aqueous systems) [1] |
| Hygroscopicity | Very soluble and deliquescent [2] |
Indium chloride is highly soluble in water and exhibits stability and reactivity under various conditions, as summarized in the following table.
| Parameter | Characteristics & Data |
|---|---|
| Water Solubility | 195 g/100 mL (exothermic reaction) [2]. |
| Other Solvents | Soluble in Tetrahydrofuran (THF) and Ethanol [2]. |
| Stability | Hygroscopic; requires storage in a tightly sealed container under an inert atmosphere [2] [3]. |
| Reactivity | Acts as a Lewis acid, forming complexes with donor ligands (e.g., InCl₃L, InCl₃L₂). Reacts with chloride ions to form [InCl₄]⁻, [InCl₅]²⁻, and [InCl₆]³⁻ [2]. |
Indium chloride is primarily used as a Lewis acid catalyst in organic synthesis, facilitating reactions like Friedel-Crafts acylations and Diels-Alder reactions [2]. It is valued for its mild reactivity and efficiency, even in aqueous media [3].
For experimental work, note that InCl₃ is corrosive and hygroscopic. It must be handled in an inert, dry atmosphere (e.g., inside a glovebox) and stored in a tightly sealed container under an inert gas [2] [3].
Indium chloride poses specific health hazards and requires careful handling.
Key handling procedures for indium chloride based on GHS hazard statements [3].
To summarize, indium chloride is characterized by its high solubility in water, stability as a Lewis acid, and hygroscopic nature. The following diagram illustrates the relationships between its core properties, handling requirements, and primary applications.
Core properties of InCl₃ dictate its handling and enable its key applications.
Indium(In) is a post-transition metal in Group 13. Its electronic configuration is [Kr] 4d¹⁰ 5s² 5p¹ [1] [2]. While indium can exhibit other oxidation states, the +3 state is the most common and stable [3]. In this state, indium readily forms a variety of compounds, acting as a hard Lewis acid and often adopting coordination numbers of 4 or 6 [4].
The following table summarizes core physical properties and key thermodynamic data for indium and its +3 compounds.
| Property | Value / Description |
|---|---|
| Atomic Number [1] | 49 |
| Standard Atomic Mass [1] | 114.818 |
| Electron Configuration [1] [2] | [Kr] 4d¹⁰ 5s² 5p¹ |
| Common Oxidation State [3] | +3 |
| Ionic Radius (In³⁺, 6-coordinate) [3] | 80 pm |
| Standard Reduction Potential (In³⁺/In) [3] | -0.3382 V |
| Compound | Melting Point (°C) | Structure / Key Properties |
|---|---|---|
| In₂O₃ [5] | 1910 | Cubic (Bixbyite); ~3 eV band gap; insoluble in water [5]. |
| InF₃ [4] | 1170 | White solid; 6-coordinate In. |
| InCl₃ [4] | 586 | White solid; Lewis acid; isostructural with AlCl₃. |
| InBr₃ [4] | 435 | Pale yellow solid; used as a water-tolerant Lewis acid. |
| InI₃ [4] | Decomposes | Yellow/red forms; exists as In₂I₆ dimers. |
| Bond Energy (In-In) [6] | 100.0 ± 8 kJ/mol | Gaseous diatomic species. |
| Lattice Energy (In₂O₃) [6] | 13,928 kJ/mol | Calculated value. |
The synthesis of indium(III) compounds often begins from the oxide or trihalides. The diagram below outlines common synthetic pathways.
Synthesis pathways and applications of key indium(III) compounds.
The search results I obtained lack the detailed, step-by-step experimental protocols you requested for drug development. The information is more foundational, covering the synthesis and properties of basic inorganic compounds rather than advanced bio-conjugation or formulation techniques.
To acquire the specific experimental methodologies, I suggest you:
The table below summarizes the core physical characteristics and appearance of anhydrous indium(III) chloride.
| Property | Specification / Value |
|---|---|
| Molecular Formula | InCl₃ [1] |
| Appearance | White, flaky solid or crystalline powder [2] [1] |
| Molar Mass | 221.17–221.18 g·mol⁻¹ [2] [1] |
| Density | 3.46 g/cm³ [2] [1] |
| Melting Point | 586 °C [2] [1] |
| Boiling Point | 800 °C [2] [1] |
| Solubility in Water | 195 g/100 mL (exothermic) [2] |
| Hazards | Corrosive; causes severe skin burns and eye damage [2] |
Researchers typically use several analytical techniques to confirm the identity and purity of InCl₃. The following workflows are adapted from standard methodologies for analyzing crystalline powders.
XRD is used for phase identification and to confirm the crystalline structure of a sample [3].
XRD workflow for crystalline phase identification
Key Methodology Details [3]:
FT-IR spectroscopy helps identify functional groups and characterize metal-ligand coordination [4] [3].
FT-IR workflow for functional group analysis
Key Methodology Details [3]:
UV-Vis spectroscopy can be used to study electronic transitions and monitor reactions catalyzed by InCl₃ [5].
Key Methodology Details [5]:
A significant application of InCl₃ is catalyzing synthetic routes to nitrogen-containing heterocycles, which are core structures in many pharmaceuticals [6].
Key Catalytic Applications:
The table below summarizes the key technical data for both types based on manufacturer specifications [1].
| Property | IndiTri Type A | IndiTri Type H |
|---|---|---|
| Brand Name | IndiTri Type A | IndiTri Type H |
| Structure/Description | Snowflake-like, flake-shaped particles | High-density, glassy, lustrous, irregular-shaped particles |
| Appearance | White, fluffy powder | Slightly off-white, granular powder [2] |
| Best Suited For | Chemical synthesis requiring high surface-area-to-volume ratio | Dense/stable form for controlled reaction kinetics |
| Key Applications | General chemical synthesis | MOCVD processes, additive in alkaline batteries |
| Apparent Density | 0.25–0.4 g/cc | 0.25–0.4 g/cc |
| Specific Gravity (Solid) | 3.46 g/cc | 3.46 g/cc |
| Solubility in Water | 66.11 g/100g of solution @ 22°C | 66.11 g/100g of solution @ 22°C |
| Melting Point | 586°C (sublimes at 300°C) | 586°C (sublimes at 300°C) |
The choice between Type A and Type H is primarily driven by your specific process requirements related to reaction kinetics and handling.
Type A: The Reactive Choice Type A is characterized by its snowflake-like, flake-shaped particles that create a high surface-area-to-volume ratio [1]. This structure makes it highly reactive and well-suited for applications where rapid and complete reaction is desired, such as in general chemical synthesis and as a starting material for other indium compounds [1].
Type H: The Controlled Choice Type H consists of high-density, irregular-shaped particles [1]. This denser, less fluffy morphology allows for tighter control over reaction kinetics, as the indium payload is delivered more slowly and predictably [2]. This makes it ideal for sensitive processes like indium-metalorganic synthesis (e.g., producing trimethylindium for MOCVD) and as a performance-enhancing additive in alkaline batteries [1].
To help visualize the selection process, the following diagram outlines the key decision points:
For experimental protocols, safe handling is paramount. Key considerations include:
I hope this detailed technical guide aids your research and development work.
The Mukaiyama-Michael reaction is a Lewis acid-catalyzed conjugate addition of a silyl enol ether (or ketene acetal) to an α,β-unsaturated carbonyl compound [1]. It's a powerful method for forming carbon-carbon bonds and creating vicinal stereocenters and all-carbon quaternary centers [2] [3].
Key components of the reaction are:
The general workflow for this reaction is outlined below.
While a specific protocol for InCl3 is not available, the following table summarizes conditions from closely related Lewis acid-catalyzed systems that can serve as a reference [3] [5] [6].
| Reaction Component | Typical Examples | Considerations for Protocol Development |
|---|---|---|
| Catalyst | TiCl4, Cu(OTf)2, Box-metal complexes [1] [3] | InCl3 is a mild, water-tolerant Lewis acid. Loadings often 5-30 mol% [3]. |
| Michael Donor | Silyl enol ethers, Silyl ketene acetals [1] [3] | Defined stereochemistry impacts diastereoselectivity [3]. Prepare under anhydrous conditions. |
| Michael Acceptor | Enones, Alkylidene malonates, 3-Alkenoyl-2-oxazolidinones [1] [3] | Electrophiles capable of bidentate coordination to Lewis acid often give high selectivity [3]. | | Solvent | Dichloromethane (DCM), Toluene, Acetonitrile [6] | Must be anhydrous. Choice depends on catalyst and substrate solubility. | | Temperature | -78 °C to Room Temperature [6] | Lower temperatures often improve enantioselectivity in asymmetric versions. | | Reaction Time | Several hours to overnight [6] | Monitor by TLC or LC-MS. | | Additives | Hexafluoro-2-propanol (HFIP), Weak acids (TFA) [1] [6] | Can improve catalyst turnover and selectivity. |
A proposed general procedure, based on these common practices, would be:
Developing a new catalytic method requires consulting specialized scientific resources. Here are a few suggestions:
Indium(III) chloride (InCl₃) has emerged as a versatile Lewis acid catalyst with significant advantages over traditional metal halide catalysts in organic synthesis. Its moderate Lewis acidity and exceptional water tolerance enable its application in various synthetic transformations under mild conditions, making it particularly valuable for constructing complex molecular architectures. Unlike many moisture-sensitive Lewis acids that require strict anhydrous conditions, InCl₃ maintains catalytic activity in aqueous and protic environments, facilitating more sustainable and operationally simple synthetic protocols. This characteristic, combined with its commercial availability in high purity (up to 99.999%) and compatibility with green solvents like water and ethanol, has established InCl₃ as an environmentally benign alternative for modern organic synthesis, particularly in pharmaceutical intermediate development where functional group tolerance is paramount. [1] [2]
The structural properties of InCl₃ contribute significantly to its catalytic efficacy. Crystallizing in a layered structure with octahedrally coordinated In(III) centers, InCl₃ demonstrates sufficient stability while maintaining catalytic accessibility. It is available commercially in both anhydrous and hydrated forms (tetrahydrate), with the anhydrous form appearing as white or yellowish flaky particles with a density of 3.46 g/cm³ and melting point of 586°C. The compound exhibits high solubility in water (195 g/100 mL, exothermic) as well as in organic solvents like THF and ethanol, facilitating its application in diverse reaction media. These physical characteristics, combined with its coordination versatility (forming complexes with donor ligands as InCl₃L, InCl₃L₂, and InCl₃L₃), provide synthetic chemists with a adaptable catalytic platform for various transformation types. [1] [2]
Indium(III) chloride possesses several structural characteristics that directly influence its catalytic performance. Unlike gallium trichloride (GaCl₃), which forms dimers (Ga₂Cl₆), InCl₃ crystallizes in a monoclinic layered structure isostructural with YCl₃, featuring a close-packed chloride arrangement with layers of octahedrally coordinated In(III) centers. This structural arrangement contributes to its thermal stability and moderate Lewis acidity. The tetrahydrate form (InCl₃·4H₂O) crystallizes in the orthorhombic crystal system with [InCl₃(H₂O)₂] units interconnected by two water molecules of crystallization. Commercially, InCl₃ is available in different forms tailored for specific applications: Type A with snowflake-like, flake-shaped particles offering high surface area for enhanced chemical reactivity, and Type H with high-density, glassy, lustrous, irregular-shaped particles ideal for precise synthesis and controlling reaction kinetics. [2]
From a chemical perspective, InCl₃ exhibits rich coordination chemistry and participates in various equilibria depending on the reaction medium. In chloride-containing solutions, it forms tetrahedral [InCl₄]⁻, trigonal bipyramidal [InCl₅]²⁻, and octahedral [InCl₆]³⁻ complexes. Its Lewis acid strength is intermediate between milder catalysts like zinc chloride and stronger ones like aluminum chloride, making it sufficiently reactive while maintaining excellent functional group compatibility. A particularly valuable property is its ability to activate substrates in aqueous media without significant decomposition or loss of catalytic activity, enabling environmentally benign synthetic protocols. The mechanism of action typically involves substrate coordination through the indium center, polarization of π-bonds or carbonyl groups, and facilitation of nucleophilic attack through transition state stabilization. [1]
Table 1: Comparative Analysis of InCl₃ with Other Group 13 Lewis Acid Catalysts
| Property | InCl₃ | AlCl₃ | GaCl₃ | FeCl₃ |
|---|---|---|---|---|
| Lewis Acidity | Moderate | Strong | Moderate-Strong | Moderate |
| Water Tolerance | High | Low (hydrolyzes) | Low | Moderate (hydrolyzes) |
| Commercial Forms | Anhydrous, tetrahydrate, supported | Mainly anhydrous | Mainly anhydrous | Anhydrous, hexahydrate |
| Coordination Geometry | Octahedral, tetrahedral | Tetrahedral, octahedral | Tetrahedral, dimeric | Octahedral |
| Typical Catalyst Loading | 1-20 mol% | 10-150 mol% | 5-50 mol% | 5-30 mol% |
| Recovery & Reusability | Good (especially supported forms) | Poor | Poor | Moderate |
| Key Advantages | Water compatibility, functional group tolerance, recyclability | High reactivity for difficult transformations | Strong Lewis acidity | Low cost, moderate water tolerance |
Multicomponent reactions represent one of the most valuable applications of InCl₃ catalysis, enabling the rapid assembly of complex molecular structures from simple starting materials in a single synthetic operation. The catalytic proficiency of InCl₃ in MCRs stems from its ability to activate multiple reaction components simultaneously while tolerating the diverse functional groups typically present in such convergent transformations. A representative example is the efficient one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones, privileged scaffolds in medicinal chemistry with demonstrated pharmacological activities. This transformation employs InCl₃ (10 mol%) to catalyze the condensation of isatoic anhydride, ammonium salts, and aromatic aldehydes in ethanol as a green solvent at reflux temperature, achieving exceptional yields of 84-95% within 1.5 hours. The catalytic system demonstrates remarkable substrate versatility, efficiently accommodating variously substituted aromatic aldehydes to generate a diverse library of 10 quinazolinone derivatives with consistently high efficiency. [3]
The mechanistic pathway for InCl₃-catalyzed multicomponent quinazolinone synthesis involves sequential activation steps initiated by coordination of the carbonyl oxygen of isatoic anhydride to the Lewis acidic indium center, facilitating nucleophilic attack by ammonia (generated in situ from ammonium salts). Subsequent ring opening generates an anthranilamide intermediate, which then condenses with the aldehyde component activated through similar Lewis acid coordination. The final cyclization proceeds through an intramolecular nucleophilic attack followed by dehydration to afford the dihydroquinazolinone core structure. Throughout this sequence, InCl₃ serves as a dual activator for both the carbonyl electrophiles and the nucleophilic components, while its water tolerance prevents catalyst decomposition during the dehydration step. This robust catalytic performance, combined with the environmental benefits of ethanol as a solvent and simple workup procedures, establishes the InCl₃-catalyzed protocol as a sustainable alternative to traditional multistep syntheses of these valuable heterocycles. [3]
InCl₃ demonstrates exceptional versatility in mediating various carbon-carbon bond forming reactions, fundamental transformations in organic synthesis. The catalyst effectively promotes Diels-Alder cycloadditions through inverse electron-demand pathways, enabling the construction of complex carbocyclic and heterocyclic systems. A representative example is the one-pot synthesis of pyrano[2,3-d] and furopyrano[2,3-d]pyrimidines through a domino sequence initiated by Knoevenagel condensation between barbituric acid and aldehydes, followed by Diels-Alder reaction with ethyl vinyl ether. This transformation proceeds efficiently at room temperature with minimal catalyst loading (1 mol%) in an acetonitrile-water solvent system, yielding 90% of the cycloadduct with high diastereoselectivity (70% trans isomer). The catalytic efficiency significantly surpasses the uncatalyzed variant, which provides only 65% yield with reduced stereoselectivity (50% trans), highlighting the profound rate acceleration and stereochemical control imparted by the InCl₃ catalyst. [1]
Beyond cycloadditions, InCl₃ effectively catalyzes various coupling reactions and carbonyl activation processes for C-C bond construction. The catalyst facilitates Friedel-Crafts acylations, aldol condensations, and allylation reactions with superior selectivity profiles compared to more conventional Lewis acids. The mechanistic paradigm in these transformations involves coordination of the In(III) center with oxygen-containing functional groups (carbonyl, hydroxyl) to enhance electrophilicity, facilitating nucleophilic attack by carbon-centered nucleophiles. A distinctive advantage of InCl₃ in these contexts is its compatibility with protic functional groups, enabling reactions with substrates containing free alcohols, amines, and even carboxylic acids without requiring protective group strategies. This functional group tolerance, combined with the catalyst's stability and ease of handling, positions InCl₃ as a particularly valuable catalyst for constructing complex molecular architectures in both discovery-oriented and process chemistry settings. [4]
Table 2: Overview of InCl₃-Catalyzed Organic Transformations with Representative Yield Data
| Reaction Type | Substrate Classes | Conditions | Products | Yield Range |
|---|---|---|---|---|
| Multicomponent Quinazolinone Synthesis | Isatoic anhydride, aldehydes, ammonium chloride | 10 mol% InCl₃, EtOH, reflux, 1.5h | 2,3-Dihydroquinazolin-4(1H)-ones | 84-95% |
| Diels-Alder Cycloaddition | N,N'-dimethyl-barbituric acid, benzaldehyde, ethyl vinyl ether | 1 mol% InCl₃, MeCN-H₂O, rt, 24h | Pyrano[2,3-d]pyrimidines | 90% (70% trans) |
| Aza-Michael Reaction | Amines, electron-deficient olefins | 10 mol% PANI-InCl₃, H₂O, rt, 1-4h | β-Amino compounds | >90% |
| Aza-Diels-Alder Reaction | Cyclic enol ethers, aromatic amines | 10 mol% PANI-InCl₃, H₂O, 80°C, 3-6h | Tetrahydroquinoline derivatives | 85-92% |
| Friedel-Crafts Acylation | Aromatic compounds, acid chlorides/anhydrides | 5-10 mol% InCl₃, solvent-free or CH₂Cl₂, rt | Aromatic ketones | 75-95% |
Objective: To demonstrate an efficient, environmentally benign one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones using InCl₃ as catalyst. This protocol highlights the catalytic efficiency of InCl₃ in facilitating multicomponent reactions under green conditions. [3]
The mechanistic pathway begins with InCl₃ activation of isatoic anhydride, facilitating ammonia attack and ring opening to form anthranilamide. Subsequent condensation with aldehyde, again activated by InCl₃, yields the imine intermediate, which undergoes final cyclization to the dihydroquinazolinone product.
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine isatoic anhydride (1.0 mmol, 163 mg), ammonium chloride (1.2 mmol, 64 mg), aldehyde (1.1 mmol), and InCl₃ (0.1 mmol, 22 mg). Add absolute ethanol (10 mL) as solvent. [3]
Reaction Execution: Heat the reaction mixture at reflux (approximately 78°C) with vigorous stirring for 1.5 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1) or LC-MS. The reaction duration may be adjusted based on the electronic nature of the aldehyde component, with electron-deficient aldehydes typically requiring shorter reaction times.
Workup Procedure: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. Add cold water (15 mL) to the residue and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (10 mL), then dry over anhydrous sodium sulfate.
Purification and Isolation: Filter the dried organic solution and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or using flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivatives. Characterize products using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS) and compare with literature data.
Objective: To execute an InCl₃-catalyzed domino Knoevenagel/Diels-Alder reaction for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This protocol highlights the catalytic versatility of InCl₃ in facilitating consecutive transformations under mild conditions. [1]
The reaction mechanism involves initial InCl₃-catalyzed Knoevenagel condensation between barbituric acid and aldehyde components, followed by inverse electron-demand Diels-Alder cycloaddition with ethyl vinyl ether. The Lewis acid activates both reaction steps through carbonyl coordination and dienophile activation.
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine N,N'-dimethylbarbituric acid (1.0 mmol, 156 mg), benzaldehyde (1.0 mmol, 102 mg), and InCl₃ (0.01 mmol, 2.2 mg). Add acetonitrile/water (4:1 v/v, 5 mL) as solvent. [1]
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to form the Knoevenagel condensation product. Then add ethyl vinyl ether (1.2 mmol, 104 mg) and continue stirring at room temperature for 24 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 2:1).
Workup Procedure: After completion, dilute the reaction mixture with dichloromethane (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 × 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
Purification and Isolation: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure pyrano[2,3-d]pyrimidine derivative. Determine diastereomeric ratio by ¹H NMR analysis or chiral HPLC.
The development of supported indium chloride catalysts represents a significant advancement in sustainable catalysis, addressing limitations associated with homogeneous systems while maintaining high catalytic efficiency. Polyaniline-supported indium(III) trichloride (PANI-In) exemplifies this approach, offering several practical advantages including straightforward recovery, consistent reusability, and minimal metal leaching during reaction operations. The preparation of PANI-In involves immobilizing InCl₃ onto the polyaniline support through coordination between the indium center and nitrogen atoms of the polymer backbone, creating a robust yet accessible catalytic architecture. Comprehensive characterization using FTIR, XPS, SEM-EDX, and ICP-AES confirms successful incorporation of indium species while maintaining the morphological integrity of the polyaniline matrix. This heterogeneous catalytic system demonstrates exceptional performance in various transformations, including aza-Michael reactions of amines with electron-deficient olefins and aza-Diels-Alder reactions of cyclic enol ethers with aromatic amines, achieving excellent yields (>90%) in aqueous media under mild conditions. [5]
The operational benefits of supported InCl₃ systems extend beyond facile recovery to include improved process economics and reduced environmental impact. PANI-In catalysts maintain consistent activity for at least five reaction cycles without significant performance degradation, confirming their structural stability under operational conditions. The heterogeneous nature of these systems also simplifies product isolation procedures, as simple filtration separates the catalyst from reaction mixtures, eliminating aqueous workup steps and reducing solvent consumption. Furthermore, the reactivity profile of supported catalysts often differs from their homogeneous counterparts, sometimes enabling unique selectivity patterns or accommodating broader substrate scope. These advantages position supported InCl₃ catalysts as particularly valuable for industrial applications where catalyst recovery, recyclability, and process intensification are critical considerations for sustainable manufacturing. [5]
Table 3: Performance Comparison of Homogeneous vs. Supported InCl₃ Catalysts
| Parameter | Homogeneous InCl₃ | PANI-Supported InCl₃ |
|---|---|---|
| Typical Loading | 1-20 mol% | 10 mol% |
| Reaction Medium | Organic solvents, water, ionic liquids | Primarily water |
| Reaction Temperature | Room temperature to reflux | Room temperature to 80°C |
| Reaction Time | 1.5-24 hours | 1-6 hours |
| Typical Yield Range | 65-95% | 85-95% |
| Catalyst Recovery | Not recoverable | Simple filtration |
| Reusability | Not applicable | ≥5 cycles without activity loss |
| Metal Leaching | Complete in reaction mixture | Minimal (<2% per cycle) |
| Application Scope | Broad range of transformations | Aza-Michael, aza-Diels-Alder, Friedel-Crafts |
Supported InCl₃ catalysts demonstrate particular utility in aqueous organic synthesis, leveraging the innate advantages of water as a safe, economical, and environmentally benign reaction medium. In aza-Michael reactions, PANI-InCl₃ facilitates the conjugate addition of various amines to electron-deficient alkenes in water at room temperature, achieving quantitative yields within 1-4 hours using 10 mol% catalyst loading. Similarly, in aza-Diels-Alder reactions between cyclic enol ethers and aromatic amines, the supported catalyst enables efficient formation of tetrahydroquinoline derivatives in water at 80°C with 85-92% yields within 3-6 hours. The kinetic profile of these transformations often shows acceleration compared to homogeneous systems, attributed to beneficial substrate concentration effects at the water-catalyst interface. This performance, combined with the practical advantages of heterogeneous catalysis, establishes supported InCl₃ systems as powerful tools for sustainable synthesis of nitrogen-containing heterocycles with pharmaceutical relevance. [5]
Indium(III) chloride requires careful handling due to its corrosive properties and potential health hazards upon exposure. According to Globally Harmonized System (GHS) classification, InCl₃ carries the "Danger" signal word with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). Appropriate precautionary measures include wearing personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and lab coats when handling the material. Engineering controls like fume hoods or local exhaust ventilation should be utilized to prevent inhalation of dust or contact with skin and eyes. In case of accidental exposure, immediate actions include flushing eyes with copious water for at least 15 minutes (removing contact lenses if present) and washing affected skin areas thoroughly with soap and water. Contaminated clothing should be removed immediately, and medical attention should be sought for significant exposures. [1] [2]
From a regulatory perspective, InCl₃ falls under UN number 3260 (corrosive solid, acidic, inorganic) for transportation purposes. Compliance with regional chemical regulations such as REACH in Europe and OSHA standards in the United States is mandatory for laboratory and industrial applications. Proper storage conditions involve keeping the material in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture absorption. Containers should be constructed from materials compatible with corrosive substances (e.g., polyethylene, glass) and stored separately from incompatible materials such as strong bases and oxidizing agents. Spill management procedures include containing the spill with inert absorbent materials, avoiding dust generation, and transferring to suitable containers for disposal according to local, regional, and national regulations. [6] [1]
Waste stream management for InCl₃-containing reactions requires careful planning to minimize environmental impact and ensure regulatory compliance. Closed-loop systems that capture and recycle indium species represent the optimal approach for large-scale applications, reducing both environmental discharge and raw material costs. For laboratory-scale operations, quenching procedures involving careful neutralization with dilute sodium bicarbonate followed by precipitation as indium hydroxide can effectively remove soluble indium species from aqueous waste streams. However, the resulting solid waste must still be disposed of as hazardous material through licensed waste management providers. Environmental regulations concerning indium compounds continue to evolve as understanding of their ecotoxicological profiles advances, necessitating ongoing vigilance regarding discharge limits and reporting requirements. [6]
The lifecycle management of InCl₃ catalysts presents both challenges and opportunities for sustainable synthesis. While indium is relatively scarce in the Earth's crust (approximately 0.1 ppm abundance), efficient recycling protocols can significantly reduce the environmental footprint of processes employing InCl₃ catalysis. Recent advances in indium recovery from process streams and spent catalysts include solvent extraction, ion exchange, and electrochemical methods that can achieve recovery rates exceeding 90%. These approaches, combined with the development of increasingly efficient catalytic systems (lower loadings, higher turnover numbers), contribute to improved sustainability profiles for InCl₃-catalyzed transformations. Additionally, the low volatility and reduced toxicity of indium compounds compared to heavier metals like cadmium or mercury provide environmental advantages that further support their application in green synthetic methodologies. [6]
Indium(III) chloride has firmly established itself as a versatile and efficient catalyst for diverse organic transformations, particularly those relevant to pharmaceutical synthesis and functional material development. Its unique combination of moderate Lewis acidity, exceptional water tolerance, and excellent functional group compatibility positions it favorably against traditional Lewis acid catalysts. The development of supported variants like PANI-InCl₃ further enhances its practical utility by addressing recovery and recyclability challenges, advancing the sustainability profile of catalytic processes employing this material. As synthetic chemistry continues to evolve toward greener and more sustainable practices, the attributes of InCl₃ align perfectly with the principles of green chemistry, particularly in enabling reactions in aqueous media and reducing hazardous waste generation. [4] [3] [5]
Future research directions will likely focus on expanding the application scope of InCl₃ catalysis to include asymmetric transformations through chiral ligand modification or chiral supported systems. Additionally, the integration of InCl₃ with other catalytic modalities, including photoredox and electrochemical systems, presents exciting opportunities for developing novel synthetic methodologies. From a sustainability perspective, ongoing efforts to improve indium recycling efficiency and develop bio-based supported systems will further enhance the environmental credentials of InCl₃-catalyzed processes. As the demand for sustainable synthetic methods grows across the chemical industry, particularly in pharmaceutical and fine chemical sectors, the unique properties and proven efficacy of InCl₃ catalysis ensure its continued relevance and application expansion in coming years. [6] [4]
Metal Organic Chemical Vapor Deposition (MOCVD) represents a critical epitaxial growth technique for producing high-quality semiconductor thin films with precise compositional control and excellent uniformity across large-area substrates. This vapor-phase deposition method enables the fabrication of complex multilayer semiconductor structures through chemical reactions between metalorganic precursors and hydride compounds at elevated temperatures. The MOCVD process has become the manufacturing cornerstone for numerous optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, high-efficiency solar cells, and high-frequency transistors, owing to its scalability and ability to create sharp interfaces between different semiconductor materials. [1] [2]
Within the MOCVD precursor landscape, Indium(III) Chloride (InCl₃) serves as a fundamental starting material for synthesizing trimethylindium (TMIn or InMe₃), one of the most widely employed indium sources in the semiconductor industry. The global market for InCl₃ used in TMIn synthesis was valued at US$14.50 million in 2023, with projections indicating growth to US$17.99 million by 2030, reflecting a compound annual growth rate (CAGR) of 3.79%. This steady growth trajectory underscores the continuing importance of indium-based precursors in semiconductor manufacturing, particularly for compound semiconductors used in advanced electronic and photonic devices. [3]
InCl₃ serves as an essential precursor in the synthesis of organometallic compounds, particularly trimethylindium (InMe₃), which is directly utilized in MOCVD processes for depositing indium-containing semiconductor films. The controlled synthesis of InMe₃ from InCl₃ requires meticulous attention to reaction conditions and purification methodologies to achieve the high-purity standards demanded by semiconductor manufacturing. This conversion represents a crucial step in the supply chain for compound semiconductors, enabling the production of high-performance electronic and optoelectronic devices. [3]
The applications of InCl₃-derived precursors span multiple key technology sectors:
Optoelectronic Devices: InCl₃-derived TMIn enables the growth of indium-containing III-V compound semiconductors such as indium gallium nitride (InGaN) and indium phosphide (InP), which form the active regions in high-efficiency LEDs and laser diodes. These materials are particularly valuable for their tunable bandgap properties, allowing emission across the visible spectrum. The precise control of indium composition during MOCVD growth directly impacts device performance and emission wavelength. [1] [3]
Electronic Devices: InCl₃ facilitates production of high-electron-mobility transistors (HEMTs) and other high-frequency devices through deposition of indium-containing compound semiconductors. These materials benefit from superior electron transport properties compared to conventional silicon-based devices, enabling operation at higher frequencies and power levels required for 5G communications and advanced radar systems. [3]
Photovoltaic Devices: The compound semiconductor copper indium gallium selenide (CIGS) employs indium derived from InCl₃ precursors to create high-efficiency thin-film solar cells. These photovoltaic devices offer advantages in specialized applications where flexibility, light weight, or radiation tolerance are required, such as space-based solar power systems. [3] [4]
Table 1: Key Applications of InCl₃-Derived Precursors in Semiconductor Device Manufacturing
| Application Area | Specific Devices | Deposited Materials | Key Performance Metrics |
|---|---|---|---|
| Optoelectronics | LEDs, Laser Diodes | InGaN, InP, InGaAs | External quantum efficiency, Wavelength uniformity, Wall-plug efficiency |
| High-Frequency Electronics | HEMTs, RF Amplifiers | InP, InAlAs, InGaAs | Electron mobility, Cut-off frequency (fT), Maximum oscillation frequency (fmax) |
| Photovoltaics | Space Solar Cells, CIGS Thin-Film Solar | InGaP, CIGS | Power conversion efficiency, Radiation hardness, Long-term stability |
| Optical Communications | Photodetectors, Modulators | InGaAs, InGaAsP | Responsivity, Dark current, Bandwidth |
Objective: This protocol details the MOCVD procedure for depositing high-quality InGaN thin films using TMIn synthesized from InCl₃ precursor material, specifically for LED applications requiring precise compositional control and uniform thickness.
Materials and Equipment:
Procedure:
Substrate Preparation:
System Preparation:
Thermal Conditioning:
Nucleation Layer Deposition:
InGaN Active Layer Deposition:
Process Completion:
Quality Control Measurements:
Objective: This protocol details the synthesis of high-purity trimethylindium (TMIn) from indium(III) chloride precursor, suitable for MOCVD applications requiring ultra-high purity organometallic precursors.
Principle: The synthesis follows a metathesis reaction between InCl₃ and methylating agents such as methyl lithium or methyl magnesium bromide, yielding TMIn and lithium chloride or magnesium chloride as byproducts. The process must be conducted under strictly controlled conditions to prevent oxygen and moisture contamination, which can compromise precursor quality and subsequent semiconductor device performance. [3]
Materials and Equipment:
Procedure:
System Preparation:
Reaction Setup:
Reaction Monitoring:
Product Isolation:
Product Characterization:
Safety Considerations:
Table 2: Quality Control Specifications for TMIn Derived from InCl₃
| Parameter | Specification | Analytical Method | Target Value |
|---|---|---|---|
| Purity | >99.999% | NMR, ICP-MS | ≥99.999% |
| Metal Impurities | Na, K, Fe, Cu, Mg | ICP-MS | <1 ppm total |
| Chloride Content | Residual chloride | Ion chromatography | <10 ppm |
| Oxygen Content | Oxygen-containing impurities | GC-MS | <5 ppm |
| Appearance | Visual inspection | Visual | White crystalline solid |
| Melting Point | Purity verification | DSC | 88±2°C |
Modern MOCVD systems employ sophisticated precursor delivery systems to ensure precise control of gas-phase composition and flow dynamics during epitaxial growth. The following workflow illustrates the key components and processes in a typical MOCVD system utilizing TMIn derived from InCl₃:
Diagram 1: MOCVD System Workflow for InCl₃-Derived TMIn Precursor Delivery
The MOCVD precursor delivery system requires precise control of multiple parameters to ensure reproducible film growth:
Bubbler System Configuration: TMIn precursor is contained in a temperature-controlled bubbler (typically maintained at 15-30°C) through which ultra-high purity carrier gas (H₂ or N₂) is bubbled to transport metalorganic vapor to the reactor chamber. The bubbler temperature must be stabilized within ±0.1°C to maintain consistent precursor vapor pressure. [1] [5]
Gas Concentration Monitoring: Real-time concentration monitoring using non-dispersive infrared (NDIR) spectroscopy enables closed-loop control of precursor delivery. Systems like the HORIBA IR-300 series provide immediate feedback on precursor concentration, allowing for adjustments to maintain consistent molar fraction of indium species in the reaction chamber. [5] [6]
Flow and Pressure Control: Digital mass flow controllers (MFCs) with multi-gas capability and ±1% setpoint accuracy manage the carrier gas flow rates, while electronic back-pressure regulators maintain stable reactor pressure (±0.5% full scale) to ensure laminar flow conditions and uniform deposition across the substrate. [5] [6]
Advanced computational methods provide atomic-scale understanding of surface reactions during MOCVD processes. Density-functional ab initio molecular dynamics (AIMD) simulations with van der Waals corrections have emerged as powerful tools for elucidating reaction mechanisms and identifying atomistic pathways during precursor decomposition and film growth. These computational approaches offer insights that complement experimental characterization techniques and help optimize deposition parameters. [7]
Recent AIMD simulations focusing on aluminum nitride MOCVD on graphene reveal several fundamental processes relevant to InCl₃-derived precursors:
Precursor/Surface Interactions: Simulations show complex reaction pathways as precursors approach and interact with substrate surfaces, including adsorption configurations and decomposition mechanisms that ultimately deliver metal atoms for film growth.
Adatom Migration and Permeation: Computational studies identify carbon adatom permeation across defect-free graphene surfaces with rates of approximately 0.3 THz at experimental temperatures (1500 K), with extracted activation energies of 0.28 ± 0.13 eV.
Exchange Mechanisms: AIMD simulations reveal exchange processes between carbon monomers and graphene carbon atoms, providing fundamental understanding of doping incorporation and defect formation during heteroepitaxial growth. [7]
These computational approaches enable researchers to probe reaction mechanisms at temporal and spatial scales inaccessible to experimental observation, facilitating precursor design and process optimization for specific material systems.
The MOCVD technology landscape continues to evolve, with several emerging trends impacting the use of InCl₃-derived precursors:
Large-Scale Production Systems: Recent developments in MOCVD reactor design focus on increased batch sizes and enhanced throughput for mass production of compound semiconductor devices. Veeco's Lumina+ platform, for example, offers the largest arsenic/phosphorus (As/P) batch size in the MOCVD industry, delivering best-in-class throughput and lowest cost per wafer for optoelectronic applications. [4]
Sustainability Initiatives: Growing environmental regulations are driving development of eco-friendly manufacturing processes and waste reduction techniques in InCl₃ and TMIn production. These initiatives aim to minimize the environmental impact of precursor synthesis while maintaining the purity standards required for semiconductor applications. [3]
Expansion in Asia-Pacific Markets: Emerging economies in the Asia-Pacific region are witnessing increased investments in electronics manufacturing, creating significant opportunities for market players involved in InCl₃ and derivative precursors. This geographical expansion supports the continued growth of the InCl₃ market despite global economic uncertainties. [3]
5G and Electric Vehicle Applications: The growing adoption of 5G technologies and electric vehicles is anticipated to bolster demand for compound semiconductors, subsequently driving the market for InCl₃ and TMIn precursors used in manufacturing high-frequency transistors and power electronic devices. [3]
InCl₃ remains a critical precursor material for semiconductor manufacturing, serving as the primary source for TMIn synthesis used in MOCVD of indium-containing compound semiconductors. The steady market growth at 3.79% CAGR reflects the continuing importance of indium-based materials in optoelectronics, high-frequency electronics, and photovoltaic applications. The comprehensive protocols and application notes presented in this document provide researchers with detailed methodologies for precursor synthesis, MOCVD process optimization, and advanced characterization techniques essential for exploiting the full potential of InCl₃-derived precursors in semiconductor device fabrication.
As MOCVD technology advances toward larger batch sizes, improved process control, and enhanced sustainability, the role of high-purity precursors like InCl₃ becomes increasingly important. The integration of computational modeling with experimental process development offers promising avenues for further optimization of deposition processes and precursor design, potentially enabling new device architectures and performance benchmarks in semiconductor technology.
Indium has emerged as a critical raw material in modern technology applications, particularly in the manufacture of transparent conductive films used in liquid crystal displays (LCDs), touch panels, and photovoltaic cells. The European Union has classified indium as a strategic material due to its economic importance and potential supply risks, driving significant research interest in efficient recovery methods [1]. Approximately 95% of indium production originates as a by-product from zinc ore processing, with the remaining 5% sourced from processes involving other base metals like copper and tin. The growing accumulation of electronic waste (e-waste) presents a substantial opportunity for indium recovery, with the value of all recoverable materials from waste electrical and electronic equipment (WEEE) estimated at $10 billion in 2019 [1].
Crown ethers have gained attention in recent years as effective extractants for indium recovery due to their unique molecular structure that enables selective complexation with metal ions. The cavity size of crown ethers can be tailored to match specific ionic radii, providing exceptional selectivity for target metals. Recent research demonstrates that crown ethers, particularly benzo-18-crown-6 (B18C6), can achieve excellent indium recovery rates from complex solutions when combined with appropriate pretreatment methods [2]. This application note provides detailed protocols and mechanistic insights for implementing crown ether-based solvent extraction systems for indium recovery, with a focus on practical considerations for researchers and industrial practitioners in hydrometallurgy and resource recovery.
The fundamental mechanism for indium extraction using crown ethers involves a coordinated transformation of indium species followed by complexation. Recent studies have revealed that the strong hydration of In³⁺ ions in aqueous solutions significantly limits extraction efficiency, necessitating a pretreatment approach to overcome this challenge [2]. The extraction proceeds through two distinct stages:
First, the addition of potassium chloride (KCl) to the aqueous solution facilitates the transformation of In³⁺ to InCl₄⁻ species. This conversion is crucial as the anionic InCl₄⁻ complex possesses much lower charge density compared to the cationic In³⁺, resulting in significantly weaker hydration and dramatically improved extractability [2]. The formation of InCl₄⁻ represents a pivotal modification that enables subsequent crown ether interactions.
The extraction mechanism then proceeds through a unique complexation process where crown ethers first coordinate with K⁺ to form [CE-K]+ complexes at the two-phase interface. These cationic complexes subsequently associate with InCl₄⁻ anions to create stable CE-KInCl₄ complexes that readily transfer into the organic phase [2]. This mechanism was confirmed through multiple analytical techniques including H¹ NMR spectroscopy, SEM-EDS, and density functional theory (DFT) calculations, which demonstrated that the complexation ability of crown ethers toward indium follows the order: B18C6 > B15C5 > B12C4, directly correlating with their cavity sizes and binding affinities [2].
Table 1: Crown Ether Properties for Indium Extraction
| Crown Ether | Cavity Size | Complexation Affinity for Indium | Optimal Application Conditions |
|---|---|---|---|
| Benzo-18-crown-6 (B18C6) | 2.6-3.2 Å | Excellent | High selectivity systems with KCl addition |
| Benzo-15-crown-5 (B15C5) | 1.7-2.2 Å | Moderate | Moderate indium concentration |
| Benzo-12-crown-4 (B12C4) | 1.2-1.5 Å | Poor | Limited application for indium |
The selection of appropriate crown ethers depends on the specific application requirements and solution composition. B18C6 has demonstrated superior performance in indium extraction systems, achieving excellent selectivity over competing ions such as Fe³⁺, Al³⁺, Zn²⁺, Sn²⁺, and Ca²⁺ in complex solutions [2]. The cavity size of B18C6 (approximately 2.6-3.2 Å) appears optimally suited for the coordination with K⁺ ions that is essential for the subsequent indium extraction mechanism.
Table 2: Reagent Specifications and Preparation Protocols
| Reagent | Specification | Preparation Method | Storage Conditions |
|---|---|---|---|
| Potassium Chloride (KCl) | Analytical grade (>99%) | 1-3 M in aqueous solution | Room temperature in sealed container |
| Crown Ethers | Synthetic grade (>95%) | 0.1-0.5 M in appropriate organic diluent | 4°C, protected from light |
| Hydrochloric Acid | Analytical grade (37%) | Dilution to required concentration (0.1-2 M) | Room temperature in acid-resistant container |
| Organic Diluent | Kerosene, n-heptane, or similar | May require purification before use | Room temperature, flammable storage |
For the organic phase preparation, crown ethers are typically dissolved in appropriate diluents such as kerosene or n-heptane at concentrations ranging from 0.1 to 0.5 M [2]. The aqueous phase should contain sufficient KCl (typically 1-3 M) to ensure complete transformation of In³⁺ to InCl₄⁻ complexes. The solution pH should be adjusted according to the specific protocol requirements, with optimal extraction typically occurring in slightly acidic to neutral conditions.
The following optimized protocol for indium extraction using crown ethers has been validated through experimental studies [2]:
Aqueous Phase Preparation: Dissolve indium-containing samples in appropriate acid (HCl or H₂SO₄). Add KCl to a final concentration of 1-3 M to facilitate formation of InCl₄⁻ complexes. Adjust pH to 2.0-3.0 using NaOH or HCl solutions.
Organic Phase Preparation: Dissolve B18C6 in kerosene or n-heptane at a concentration of 0.1-0.5 M. For enhanced stability, antioxidant additives such as 0.1% (v/v) 2,6-di-tert-butyl-4-methylphenol may be incorporated.
Extraction Process: Combine organic and aqueous phases at an O/A ratio of 1:3 in appropriate extraction vessels (separatory funnels or mixer-settlers). Mix vigorously for 10-15 minutes at ambient temperature (20-25°C) to ensure sufficient contact between phases.
Phase Separation: Allow phases to separate completely for 15-30 minutes. The indium-loaded organic phase will typically form the upper layer when using kerosene-based diluents.
Analysis: Collect samples from both phases for indium quantification using appropriate analytical methods (AAS, ICP-OES, or ICP-MS). Calculate extraction efficiency using the formula: ( E = \frac{C_{initial} - C_{aqueous}}{C_{initial}} \times 100% )
The extraction process can be effectively visualized using the following workflow:
Efficient recovery of indium from the loaded organic phase is essential for economic viability. The following stripping protocol has demonstrated 98.1% efficiency in laboratory studies [2]:
Stripping Solution Preparation: Prepare 1 M HCl solution using deionized water and analytical grade hydrochloric acid. For some applications, concentrations ranging from 0.5 to 2 M may be optimized based on specific system requirements.
Stripping Process: Contact the indium-loaded organic phase with the stripping solution at an O/A ratio of 1.5:1. Mix phases for 5-10 minutes at ambient temperature.
Phase Separation: Allow complete phase separation (10-15 minutes). The strippant (aqueous phase) will contain the recovered indium in concentrated form.
Indium Recovery: Precipitate indium from the strippant solution through pH adjustment or electrochemical methods. The resulting indium concentrate can be further refined to desired purity.
Organic Phase Regeneration: Regenerate the spent organic phase by washing with dilute NaOH solution (0.1 M) followed by water washing to neutral pH. The regenerated organic phase can be reused for multiple extraction cycles with minimal efficiency loss.
Table 3: Extraction Efficiency of Different Crown Ethers for Indium Recovery
| Extractant | Cavity Size (Å) | Extraction Efficiency (%) | Optimal KCl Concentration | Selectivity (In/Fe) |
|---|---|---|---|---|
| B18C6 | 2.6-3.2 | 99.96 | 1-3 M | >10,000 |
| B15C5 | 1.7-2.2 | ~85 | 1-3 M | ~1,000 |
| B12C4 | 1.2-1.5 | <50 | 1-3 M | <100 |
| D2EHPA | N/A | >95 [3] | Not required | ~100 |
| Cyanex 272 + Versatic 10 | N/A | 99.96 [4] | Not required | 207,251 (In/Zn) |
The exceptional performance of B18C6 in indium extraction systems is demonstrated by its high extraction efficiency (99.96%) and outstanding selectivity over competing ions [2]. The separation coefficients reported for B18C6 systems include βIn/Zn = 207,251 and βIn/Al = 27,728, indicating remarkable preference for indium even in complex multi-metal solutions [2]. This performance surpasses traditional extractants like D2EHPA, which, while effective for indium extraction, typically shows lower selectivity against certain competing metals [3].
Table 4: Optimization Parameters for Crown Ether-Based Indium Extraction
| Parameter | Optimal Range | Effect on Extraction Efficiency | Recommended Control Method |
|---|---|---|---|
| pH | 2.0-3.0 | Critical for InCl₄⁻ formation | Continuous monitoring and adjustment |
| KCl Concentration | 1-3 M | Essential for complex formation | Maintain minimum 1 M excess |
| Crown Ether Concentration | 0.1-0.5 M | Directly impacts extraction capacity | Adjust based on indium loading |
| O/A Ratio | 1:3 (extraction) 1.5:1 (stripping) | Affects phase separation and efficiency | Phase ratio optimization |
| Temperature | 20-40°C | Moderate temperature dependence | Ambient control sufficient |
| Contact Time | 10-15 min (extraction) 5-10 min (stripping) | Ensures equilibrium attainment | Timing with mechanical mixing |
The optimization of operational parameters is crucial for achieving maximum extraction efficiency. The solution pH significantly impacts the formation of InCl₄⁻ complexes, with optimal performance observed in the range of 2.0-3.0 [2]. The KCl concentration must be maintained at sufficient levels (typically 1-3 M) to ensure complete transformation of In³⁺ to InCl₄⁻ species. The crown ether concentration in the organic phase directly influences extraction capacity, with 0.1-0.5 M providing effective loading without excessive viscosity increases.
Poor Extraction Efficiency: If extraction efficiency falls below expected values (≤95%), verify the KCl concentration in the aqueous phase and ensure proper pH adjustment. Incomplete transformation to InCl₄⁻ species is the most common cause of reduced efficiency.
Phase Disengagement Issues: Slow phase separation may result from emulsion formation, particularly with complex feed solutions. Increasing temperature to 35-40°C or adding small quantities of non-ionic surfactants can improve disengagement.
Organic Phase Degradation: Crown ethers may undergo gradual degradation under strongly acidic conditions. Implement regular quality control of organic phase composition and replace after 3-5 cycles for consistent performance.
Competitive Ion Interference: While crown ethers exhibit excellent selectivity for indium, extremely high concentrations of competing ions (particularly Fe³⁺) may require pretreatment or adjustment of extraction conditions.
For applications where crown ethers alone may not provide sufficient extraction performance, synergistic systems offer promising alternatives. Recent research has demonstrated that combinations of extractants can significantly enhance indium recovery:
The system comprising Cyanex 272 + Versatic 10 acid has achieved 99.96% indium extraction efficiency under microwave-assisted conditions, with remarkable separation coefficients of βIn/Zn = 207,251 and βIn/Al = 27,728 [4]. This synergistic approach combines the advantages of different extractant classes, potentially offering improved performance for specific feed compositions.
Ionic liquid-based systems have also shown promise for metal extraction, including strontium recovery using crown ethers in ionic liquids [5]. While less extensively studied for indium, these systems represent an emerging area with potential for improved selectivity and environmental profile.
Crown ether-based solvent extraction systems for indium recovery have significant applications in primary production from zinc processing residues and secondary recovery from electronic waste. The exceptional selectivity of B18C6 for indium makes it particularly valuable for treating complex solutions containing multiple metal ions, reducing the need for extensive pretreatment and multiple purification stages [2].
Future developments in this field are likely to focus on novel crown ether derivatives with enhanced selectivity and reduced cost, hybrid systems combining crown ethers with other extractants for synergistic effects, and process intensification approaches such as microwave assistance to improve efficiency and reduce extraction time [4]. The integration of crown ether-based extraction into circular economy models for electronic waste represents a promising direction for sustainable resource management, contributing to the recovery of valuable materials while reducing environmental impacts [1].
The implementation of these protocols requires careful attention to operational parameters and continuous optimization for specific feed compositions. With proper application, crown ether-based solvent extraction systems can provide efficient, selective, and economical indium recovery from various source materials, contributing to sustainable resource management and supply security for this critical metal.
Tetrahydropyran (THP) rings represent privileged scaffolds in medicinal chemistry and natural product synthesis, forming core structural components of numerous bioactive molecules including polyether antibiotics, marine toxins, and pharmaceutical agents. [1] The development of stereoselective methods for constructing substituted THP rings has therefore remained a fundamental research focus in organic synthesis. [1] Among various established methodologies, the Prins cyclization reaction has emerged as a particularly powerful technique for the stereoselective assembly of tetrahydropyran skeletons with various substituents. [1] This protocol describes the application of indium(III) chloride (InCl₃), a versatile Lewis acid catalyst, in mediating diastereoselective Prins-type cyclizations for the synthesis of polysubstituted tetrahydropyrans. [2] [3] [4] The mild reaction conditions, excellent diastereoselectivity, and functional group tolerance demonstrated by InCl₃ make it an attractive catalyst for complex molecule synthesis, including the construction of key intermediates in natural product total synthesis. [2] [4]
Indium(III) chloride exists both as an anhydrous solid and as a tetrahydrate (InCl₃·4H₂O). [5] [4] It is characterized as a strong Lewis acid with sufficient stability in water to enable reactions in aqueous or mixed solvent systems. [6] [4] This property is particularly valuable for developing environmentally benign synthetic protocols. [7] The crystalline tetrahydrate form (97% purity) is commercially available and typically employed as received without additional drying for many applications. [5]
The InCl₃-catalyzed Prins cyclization proceeds through an oxocarbenium ion intermediate that undergoes stereoselective endo-cyclization. [1] The following diagram illustrates the catalytic cycle and stereochemical outcome:
Figure 1: Catalytic Cycle of InCl₃-Mediated Prins Cyclization
The exceptional diastereoselectivity observed in these cyclizations is attributed to the preferred transition state where substituents adopt equatorial orientations in a chair-like conformation. [1] The vacant p-orbital at the carbocation center (C4) achieves optimal overlap through hyperconjugative interactions with adjacent C-C bonds, while the incoming nucleophile approaches equatorially to avoid destabilizing 1,3-diaxial interactions. [1] This stereoelectronic preference leads to the exclusive formation of all-cis-2,4,6-trisubstituted tetrahydropyrans in many cases. [1]
Materials:
Procedure:
Notes:
Materials:
Procedure:
Notes:
Materials:
Procedure:
Notes:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Moisture-sensitive catalyst deactivation | Ensure anhydrous conditions; use molecular sieves |
| Poor Diastereoselectivity | Incorrect homoallylic alcohol geometry | Verify starting material configuration; optimize substrate design |
| Side Product Formation | Competing 2-oxonia-Cope rearrangement | Switch to stronger Lewis acid (SnBr₄) or use α-acetoxy ether substrates [1] |
| Slow Reaction Rate | Low catalyst activity or concentration | Increase catalyst loading to 20 mol%; elevate temperature |
| Product Decomposition | Harsh reaction conditions | Lower reaction temperature; shorten reaction time |
The geometry of the homoallylic alcohol starting material exerts a profound influence on the stereochemical outcome of the cyclization: [2]
Figure 2: Substrate Control in THP Stereochemistry
For particularly challenging substrates prone to racemization via 2-oxonia-Cope rearrangement, alternative strategies include:
Successful formation of tetrahydropyran products should be confirmed by comprehensive spectroscopic analysis:
| Catalyst | Relative Rate | Diastereoselectivity | Functional Group Tolerance | Typical Loading |
|---|---|---|---|---|
| InCl₃ | Moderate | Excellent | High | 1-20 mol% [2] [4] |
| BF₃·OEt₂ | Fast | Good to Moderate | Moderate | 10-50 mol% [1] |
| SnBr₄ | Very Fast | Excellent | Low | 5-20 mol% [1] |
| FeCl₃ | Slow to Moderate | Moderate | High | 10-30 mol% |
The InCl₃-catalyzed tetrahydropyran synthesis has significant implications for pharmaceutical research:
Indium(III) Chloride:
Tetrahydropyran Products:
Indium(III) chloride catalyzed Prins cyclization represents a versatile and efficient methodology for the stereoselective synthesis of tetrahydropyran derivatives. The protocol offers exceptional diastereocontrol, compatibility with various functional groups, and operational simplicity. The ability to perform these transformations under environmentally responsible conditions (aqueous media, low catalyst loading) further enhances their utility in modern organic synthesis and drug discovery. These application notes provide comprehensive guidance for researchers seeking to implement this valuable synthetic transformation in their work.
Indium trichloride (InCl₃) is an inorganic compound with significant applications in advancing battery technology, primarily in two areas: as an additive in aqueous battery electrolytes and as a precursor for solid-state electrolytes [1] [2] [3]. Its properties help improve battery performance and safety.
Key Applications and Properties
| Application | Function/Role of InCl₃ | Key Outcomes & Quantitative Data |
|---|---|---|
| Alkaline Battery Additive [4] [5] | Inhibits hydrogen outgassing and swelling. | Improves performance and reliability; available in powder (IndiTri Type H) or dissolved form [4] [5]. |
| Aqueous Magnesium Battery Additive [2] | Electrolyte additive for primary aqueous Mg batteries. | Modifies discharge potential, reduces self-corrosion rate, and improves anode utilization efficiency [2]. |
| Precursor for Solid-State Electrolytes [3] [6] | Starting material for synthesizing Li₃InCl₆ (a halide solid electrolyte). | Ionic conductivity: ~0.7 × 10⁻⁴ S/cm at 30°C; Activation energy: 0.25 eV; Electrochemically stable at high voltages [3]. |
| General Material Properties [4] | High-purity starting material. | Purity: Up to 5N (99.999%); Melting Point: 586°C; Solubility: 66.11 g/100g water at 22°C [4]. |
The following detailed protocol is adapted from recent research on creating a hybrid solid electrolyte (HSE) for all-solid-state lithium batteries [3]. This method uses an in situ approach where the Li₃InCl₆ electrolyte is synthesized within a polymer matrix, reducing fabrication steps and potentially lowering costs.
Workflow: In Situ Hybrid Solid Electrolyte Synthesis
Materials and Equipment
Step-by-Step Procedure
The core challenge in handling InCl₃ stems from its hygroscopic nature, meaning it readily absorbs moisture from the air [1]. This is a critical consideration in electronics and pharmaceutical development, where moisture can compromise chemical reactions and product integrity.
[InCl₂][GaCl₄], which are insoluble in non-polar solvents [2]. This highlights its reactivity and the importance of controlling its environment to prevent unwanted chemical reactions.The following workflow and detailed table outline the key steps for safely handling and storing InCl₃ to prevent moisture uptake.
| Step | Key Consideration | Technical Parameters & Best Practices |
|---|---|---|
| Storage | Prevents moisture absorption during storage. | Keep in a sealed moisture barrier bag with desiccant packs. Use a humidity indicator card to monitor conditions at 30°C/60%RH [1]. |
| Inspection | Determines if the material is fit for use or needs restoration. | Check the indicator card before use. If exposure exceeds safe limits (or material shows caking), baking is required [1]. |
| Restoration (Baking) | Removes absorbed moisture. | Temperature: 90°C to 120°C. Time: Varies with mass and exposure; thin packages may need ~8 hours [1]. Avoid exceeding 96 hours at high temperatures to prevent oxidation [1]. |
| Handling | Prevents moisture uptake during use. | Perform all weighing and manipulation in a controlled atmosphere: an inert gas glove box or under a continuous stream of dry air or nitrogen. |
| Resealing | Ensures integrity for future use. | Quickly return the container to the moisture barrier bag with fresh desiccant and seal it [1]. |
Q1: My InCl₃ sample has become clumpy and caked. Is it still usable? A: Caking indicates significant moisture absorption. The material may still be usable but must be restored before use in sensitive experiments.
Q2: After preparing a solution, I notice cloudiness or precipitation. What happened? A: Cloudiness is a classic sign of hydrolysis. Absorbed moisture has caused the InCl₃ to react and form insoluble basic salts or indium oxychlorides.
Q3: The reaction yield with InCl₃ is inconsistent. Could moisture be the cause? A: Yes, absolutely. Variability in the water content of your InCl₃ can directly lead to inconsistent Lewis acidity, reaction rates, and final product purity, which impacts yield and reproducibility.
Q4: Can I use a vacuum oven instead of a regular oven for baking? A: Yes, a vacuum oven is often preferred. The reduced pressure lowers the boiling point of water, allowing for effective drying at slightly lower temperatures, which can be beneficial for heat-sensitive materials.
Why InCl₃ is Moisture-Sensitive Anhydrous indium chloride (InCl₃) is highly hygroscopic, readily absorbing moisture from the air which can lead to:
Moisture Sensitivity Levels (MSL) While no specific MSL is assigned to InCl₃ in search results, you can classify it based on its behavior using this framework:
| Sensitivity Level | Description | Typical Handling Requirements for Components |
|---|---|---|
| MSL 2 | Requires handling within 1 year of factory sealing [3]. | Store in moisture barrier bag with desiccant [3]. |
| MSL 3 | Must be used within 168 hours (1 week) of bag opening [4]. | Store in a dry cabinet (<10% RH) after opening [4]. |
| MSL 4 | Must be used within 72 hours of bag opening [3]. | |
| MSL 5 | Must be used within 48 hours of bag opening [3]. | |
| MSL 5a | Must be used within 24 hours of bag opening [3]. | |
| MSL 6 | Requires baking before use if exposed beyond the time limit [3]. |
Given its high sensitivity, treat anhydrous InCl₃ as at least MSL 4 or higher, requiring stringent controls.
Follow this workflow for handling moisture-sensitive materials like InCl₃. The process ensures minimal exposure to ambient air.
Required Materials and Equipment
Step-by-Step Protocol
If you suspect your InCl₃ has absorbed moisture, use these methods to check its state and restore it if possible.
1. Visual and Physical Inspection
2. Dehydration by Baking Baking can remove absorbed moisture. Note: Always verify thermal stability of your compound before baking.
| Condition | Baking Temperature | Baking Time | Notes |
|---|---|---|---|
| MSL 2-4 | 125 ± 5 °C | 24 hours | Standard procedure [3] |
| Alternative | 60 ± 5 °C | 96 hours | Milder alternative for sensitive materials [3] |
For InCl₃: Decomposes at ~150°C [5]. Use the milder 60°C for 96 hours protocol is recommended. Perform this in a vacuum oven purged with dry nitrogen if possible.
3. Analytical Verification After baking, confirm successful dehydration:
Frequently Asked Questions
Q1: What should I do if I find my InCl₃ bottle left open on the lab bench? A1: The material is likely compromised. For critical applications, it is safest to discard it. For non-critical use, you may attempt to recover it by baking using the mild 60°C protocol, followed by analytical verification to confirm purity [3].
Q2: Can I use a standard lab desiccator with silica gel for long-term storage? A2: A desiccator is suitable for short-term storage. For long-term storage of highly sensitive materials like InCl₃, an electrically powered dry cabinet that actively maintains humidity below 10% RH is strongly recommended for better control and monitoring [4]. Always ensure the desiccant is blue and recharge it when it changes color.
Q3: How do I safely handle the disposal of moisture-contaminated InCl₃? A3: Contact your institution's Environmental Health and Safety (EHS) department for specific protocols regarding heavy metal waste disposal. Do not dispose of it with regular solid or aqueous waste.
The key to handling InCl₃ is preventing moisture exposure. Strict adherence to these storage and handling protocols will ensure your compound remains in its reactive, anhydrous state.
Here are common challenges and solutions when working with InCl₃, synthesized from recent research and technical notes.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Reaction Yield | Catalyst Deactivation (moisture) | Ensure reaction vessel is moisture-free; use freshly activated molecular sieves [1]. |
| Incorrect Catalyst Form | Use anhydrous InCl₃ for Lewis acid catalysis; hydrated form (InCl₃·4H₂O) may be unsuitable [2] [3]. | |
| Suboptimal Temperature | For Diels-Alder reactions, optimize to room temperature with 1 mole% catalyst loading [4]. | |
| Slow Reaction Kinetics | Low Catalyst Loading | Increase loading (e.g., 1-5 mol%); multicomponent reactions use 1 mol% effectively [1] [5]. |
| Poor Solvent System | Use polar aprotic solvents (CH₂Cl₂) or ethanol-water mixtures [4] [1]. | |
| Inconsistent Results Between Batches | Varied Reagent Density | Control reagent density: use fluffy "Type A" InCl₃ for slower kinetics, dense "Type H" for faster reactions [3]. |
| Impurities in Catalyst | Use high-purity anhydrous InCl₃ (99.99-99.999%); prepare via microwave-assisted sublimation [6]. | |
| Handling and Storage Problems | Compound Hydrolysis | Store in airtight container under inert atmosphere; handle in glove box for moisture-sensitive reactions [4]. |
| Formation of By-products | Uncontrolled Reaction Pathway | Control reagent addition order [5]; in benzofuran synthesis, pre-mix catalyst, glyoxal, sulfonamide before adding phenol [5]. |
| Poor Chemoselectivity | Use InCl₃ as co-catalyst with ruthenium complexes; promotes selective isomerization of propargylic alcohols to trans-enals [7]. |
This method highlights InCl₃'s efficiency as a Lewis acid catalyst in multicomponent reactions [1].
This protocol demonstrates precise control over reaction sequence and temperature [5].
Q1: What is the difference between anhydrous and hydrated InCl₃, and when should I use each?
Q2: How does the physical form (density) of InCl₃ impact my reaction?
Q3: Can InCl₃ be used in green chemistry applications?
Q4: What are the primary safety considerations when handling InCl₃?
To help visualize the experimental setup and catalyst mechanism, here are two diagrams based on the protocols and data.
Diagram 1: General Workflow for InCl₃-Catalyzed Reactions
Diagram 2: InCl₃ Lewis Acid Activation Mechanism
| Question | Answer & Troubleshooting Guidance | Key References |
|---|---|---|
| What is the true catalytic species in InCl3-catalyzed reactions? | The active catalyst is often the in situ generated InCl2+ cation, not InCl3 itself. This species coordinates with substrates (e.g., alkynes) to initiate the reaction. Confirm its potential formation in your reaction medium. [1] | [1] |
| Is InCl3 truly moisture-stable? | InCl3 is generally more moisture-tolerant than many Lewis acids, allowing its use in various solvents, including water. However, for highly sensitive reactions or with precise stoichiometric requirements, excluding moisture may still be necessary. [2] [3] | [2] [3] |
| Why is my reaction yielding nonconjugated instead of conjugated dienes? | In cycloisomerization of 1,6-enynes, coordination of the InCl2+ catalyst stabilizes transition states leading to nonconjugated dienes. Switching to a substrate with less steric hindrance or different substituents (e.g., H instead of methyl on the alkyne) can favor conjugated products. [1] | [1] |
| Why does my nitrile reduction fail or have low yield? | For the InCl3-NaBH4 reducing system, solvent choice is critical. The reaction proceeds efficiently in THF, which generates HInCl2 and BH3•THF in situ. Avoid solvents like CH3CN, which can lead to very low yields (e.g., 15%). [4] | [4] |
For a practical example, here is an optimized multicomponent reaction and key optimization data.
Representative Protocol: One-Pot Synthesis of Pyrano[2,3-c]pyrazole [5]
Optimization Insights for Pyrano[2,3-c]pyrazole Synthesis [5] The tables below summarize key optimization data from the study, demonstrating the impact of catalyst loading and solvent choice.
Table 1: Optimization of Catalyst Loading for Model Reaction
| Catalyst Loading (mol%) | Yield of 5a (%) |
|---|---|
| 0 | 0 |
| 5 | 85 |
| 10 | 90 |
| 20 | 95 |
| 30 | 90 |
Table 2: Effect of Solvent and Time with 20 mol% InCl3
| Solvent | Reaction Time (min) | Yield of 5a (%) |
|---|---|---|
| H2O | 20 | 70 |
| THF | 20 | 75 |
| MeOH | 20 | 80 |
| 99% EtOH | 20 | 88 |
| 50% EtOH | 20 | 95 |
| 50% EtOH | 30 | 95 |
The following diagram outlines a logical approach to diagnosing and resolving common issues in InCl3-catalyzed reactions.
A critical concept for troubleshooting is understanding that InCl3 often serves as a pre-catalyst. The active species is frequently the InCl2+ cation, generated in situ [1]. This cation coordinates to substrates like alkynes to initiate key steps, such as the formation of a vinyl cation intermediate in cycloisomerization reactions [1]. Being aware of this can help in selecting appropriate solvents and counterions that facilitate the formation of this active species.
This method uses organic solvents to dehydrate indium trichloride hydrate, producing high-purity anhydrous InCl₃ [1].
| Step | Description | Key Parameters & Notes |
|---|---|---|
| 1. Raw Materials | Use 99.99-99.999% metal indium and 36% hydrochloric acid [1]. | Molar ratio of In:HCl should be between 1:2 and 1:4 [1]. |
| 2. Dissolution | Add metal indium to HCl with stirring until completely dissolved [1]. | Temperature: 30-55°C [1]. |
| 3. Crystallization | Evaporate the solution to obtain white InCl₃·4H₂O crystals [1]. | This is the stable starting hydrate [1] [2]. |
| 4. Dehydration | Add organic dehydrating agents n-butanol and n-heptane to the crystals [1]. | Forms a less stable indium trichloride-organic solvent complex [1]. |
| 5. Solvent Removal | a) Atmospheric Distillation: Remove bulk water and solvent. b) Vacuum Distillation: Remove residual solvent [1]. | Heating via microwave is used for controlled temperature increase [1]. | | 6. Purification | Perform sublimation of the anhydrous InCl₃ to achieve final purity [1]. | Final product is white, with purity of 99.99-99.999% and yield of 97-98% [1]. |
Ensuring the purity of your final product requires robust analytical techniques. Commercial producers use several methods for quality control.
| Method | Application | Notes |
|---|---|---|
| Wet Chemical Analysis | Classical crude chemical assays [3]. | - |
| Atomic Absorption Spectrometry (AAS) | Elemental analysis [3]. | - |
| Inductively Coupled Plasma Spectrometry (ICP) | Elemental analysis, more sensitive than AAS [3]. | - |
| Glow Discharge Mass Spectrometry (GDMS) | Ultra-trace determination of impurities [3]. | Can detect down to parts per billion (ppb) levels [3]. |
For InCl₃ solutions, HPLC can be used to check for metallic cation impurities if the InCl₃ forms complexes with organic chelators like DOTA. However, this is more relevant for pharmaceutical applications than for bulk material purity assessment [4].
Here are solutions to two common problems informed by the production process:
Problem: Low Final Product Purity
Problem: Product is Hydroscopic or Discolored
The following diagrams outline the core purification workflow and a logical approach to troubleshooting.
The drive to recycle indium and its compounds, like InCl3, is strongly linked to its use in the semiconductor industry and its supply chain characteristics. The table below summarizes key quantitative data.
| Aspect | Detail | Source / Relevance |
|---|---|---|
| Global Indium Recycling Market Value (2025) | $150 Million (est.) | [1] |
| Projected CAGR (2025-2033) | 12% | [1] |
| Primary Application Driver | Electronics (esp. displays & semiconductors) | [2] [1] |
| Key Market Characteristic | High concentration in East Asia and North America; supply dominated by a few players. | [2] |
| Main Challenge | Low concentration in waste streams and technological complexity of recovery. | [1] |
Core Reasons for Recycling InCl3:
While detailed lab-scale protocols are not available in the search results, industrial processes provide a conceptual framework. The flowchart below outlines the general steps for recycling indium from various sources, which can be adapted for recovering InCl3 from reaction mixtures.
Here are some potential questions your support center should be prepared to answer, based on the identified challenges and needs:
Q1: What is the typical recovery yield I can expect when recycling InCl3 in a lab setting? This is a critical performance metric that researchers will need for their cost-benefit analysis.
Q2: What are the most common purity issues with recycled InCl3, and how can I troubleshoot them? Purity is paramount for catalytic activity. Guides could cover analytical methods (e.g., ICP-MS) and re-purification techniques.
Q3: My reaction mixture contains organic solvents and by-products. How does this affect the choice of pre-treatment and separation method? This addresses the core complexity of adapting industrial hydrometallurgical processes to specific lab conditions.
Q1: How can I improve the low extraction efficiency of indium?
Q2: What is a common issue during the stripping stage, and how can it be resolved?
Q3: How can I achieve better separation of indium from tin in a high-concentration leaching solution?
Q4: My organic phase is becoming viscous or forming a third phase. What could be the cause?
| Problem | Possible Causes | Recommended Solutions |
|---|
| Low Indium Extraction | • D2EHPA concentration too low • Feed pH too high • Temperature too high | • Increase D2EHPA concentration to 0.25 M [1] • Ensure leaching is in ~1 M H₂SO₄ [1] • Lower extraction temperature to < 293 K (20°C) [1] | | Poor Indium-Tin Separation | • High Sn:In concentration ratio • Inefficient separation method | • Use indium sheet displacement for selective tin removal [2] | | Low Stripping Efficiency | • Stripping agent concentration too low • Temperature too low • Organic phase overloading | • Optimize acid concentration in stripping solution • Increase temperature to > 293 K (20°C) [1] • Check for organic phase overloading and adjust O/A ratio | | Phase Emulsification | • Suspended solids in feed • Extreme O/A ratio | • Pre-filter leach liquor (use 0.45 μm filter) • Adjust organic-to-aqueous phase ratio closer to 1:1 | | Impurity Co-extraction | • Al(III), Fe(III), Zn(II) present • Suboptimal pH for selectivity | • Optimize pH for selective In extraction with D2EHPA [1] • Consider multi-stage scrubbing |
This protocol is optimized based on research into recovering indium from LCD panel glass [1].
This method is effective for purifying a high-concentration indium leaching solution contaminated with tin [2].
The following diagrams, generated with Graphviz, illustrate the core processes described in the protocols.
This flowchart outlines the key stages for recovering and purifying indium from a leach solution [1].
This graph shows the specific process for removing tin from an indium-rich solution using a displacement reaction [2].
The primary issue with indium trichloride (InCl₃) and other metal halides is their tendency to decompose under aqueous or harsh reaction conditions, generating corrosive inorganic acids like hydrochloric acid (HCl). This can lead to reactor corrosion, degradation of reaction products, and complicated experimental setups [1].
Potential strategies to overcome these challenges include:
The table below summarizes a chloride-free indium catalyst and compares the properties of different indium chlorides.
| Catalyst Name | Formula | Key Characteristics & Advantages | Demonstrated Application |
|---|---|---|---|
| Indium(III) Nitrate Hydrate [1] | In(NO3)3·14.4 H2O | Chloride-free; non-corrosive; reusable; phase-reversible (homogeneous during reaction, recrystallizes upon cooling). | Glucose-to-HMF conversion (83.8% yield) [1]. |
| Indium(III) Chloride [3] | InCl3 | Conventional Lewis acid catalyst. Prone to decomposition generating HCl. | One-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones (84-95% yield) [3]. |
| Indium(II) Chloride [2] | In2Cl4 (dimer) | More reactive than InCl3; air-stable; undergoes disproportionation. | Synthesis of ternary (Ag-In-S) and quaternary (Ag-In-Zn-S) nanocrystals [2]. |
This methodology for glucose conversion avoids HCl generation [1].
This one-pot multicomponent reaction showcases a typical application of InCl₃ [3].
This workflow can guide researchers in selecting and handling indium catalysts.
Based on the research, here are the core suggestions for mitigating indium trichloride issues:
What is the true catalytic species in InCl₃-catalyzed reactions? Contrary to what might be assumed, the real catalytic species in many InCl₃-catalyzed reactions, such as the cycloisomerization of 1,6-enynes, is not the neutral InCl₃ molecule but the cationic InCl₂⁺ generated in situ. This has been supported by both DFT calculations and electrospray ionization high-resolution mass spectrometry (ESI-HRMS) [1].
Why are nonconjugated dienes favored in the type II cycloisomerization of 1,6-enynes? The preference for nonconjugated over conjugated dienes is due to the interaction with the InCl₂⁺ catalyst. The transition states that lead to nonconjugated products are lower in energy because the coordination of InCl₂⁺ to a conjugated diene product is less favorable. This mechanistic insight was derived from DFT calculations [1].
The table below summarizes potential experimental issues related to the nature of InCl₃, their likely causes, and proposed solutions based on the mechanistic study.
| Problem | Possible Cause | Proposed Solution |
|---|---|---|
| Low reaction yield or incorrect product selectivity | Using InCl₃ in a non-polar or non-coordinating solvent where InCl₂⁺ formation is limited. The true catalytic species (InCl₂⁺) may not be generated efficiently [1]. | Use a polar coordinating solvent (e.g., acetonitrile) to promote the generation of the active InCl₂⁺ species [1]. |
| Incorrect product distribution (e.g., conjugated vs. nonconjugated diene) | Substrate structure not aligning with the electronic requirements for the desired pathway. DFT calculations predict that replacing an electron-donating group on the alkyne with a hydrogen atom can shift selectivity toward conjugated dienes [1]. | Carefully design your substrate molecule based on computational predictions, or adjust catalyst and conditions to steer the reaction down the desired pathway [1]. |
| Handling and safety issues | InCl₃ is hygroscopic and corrosive, which can lead to degraded catalyst performance or experimental hazards [2]. | Ensure the compound is stored properly in a sealed container and handled with appropriate personal protective equipment (PPE) due to its corrosive nature [2]. |
1. Verifying the Catalytic Species via ESI-HRMS This protocol is based on the experimental work that identified InCl₂⁺ as the catalytic species [1].
2. General Method for InCl₃-Catalyzed Cycloisomerization This outlines a general workflow for a catalyzed reaction, based on the mechanistic study [1].
The diagram below maps out the logical steps for troubleshooting an inefficient InCl₃-catalyzed reaction, based on the information available.
A key characteristic of Indium(III) chloride (InCl3) is its stability in the presence of moisture, which distinguishes it from other, more sensitive Lewis acids.
This inherent stability is a significant advantage, but proper handling is still recommended to maintain the reagent's integrity.
For handling moisture-sensitive materials in a laboratory, standard chemical practices apply. The table below outlines fundamental precautions.
| Precautionary Measure | Description & Implementation |
|---|---|
| Airtight Containers | Store reagents in sealed containers (e.g., glass desiccators, Schlenk ware) to minimize air exposure [3]. |
| Controlled Atmosphere | Use glove boxes or dry rooms filled with inert gas (argon, nitrogen) for weighing and sample preparation [3]. |
| Desiccants | Place silica gel or other desiccants in storage cabinets and containers to absorb ambient moisture [3]. |
| Moisture Monitoring | Monitor equilibrium moisture concentrations in materials; higher relative humidity increases equilibrium moisture content [3]. |
For a comprehensive technical support guide, it is useful to include a standardized method for evaluating the moisture sensitivity of materials. The following protocol, adapted from general polymer and adhesive testing, can serve as a template [3].
Objective: To determine the moisture absorption properties and diffusion coefficient of a material. Principle: Pre-dried specimens are exposed to a steady-state humid environment, and the moisture gain is measured over time until equilibrium is reached.
Materials & Equipment:
Procedure:
Moisture Content (%) = [(mₜ - m₀) / m₀] × 100The following decision diagram can help diagnose and address common moisture-related issues in the lab.
Frequently Asked Questions
Q: I left a bottle of InCl3 on the bench overnight. Is it still usable?
Q: How can I prevent moisture absorption for highly sensitive reactions, even with a stable catalyst like InCl3?
Q: My reaction with InCl3 failed. Could moisture be the cause?
The table below summarizes how InCl₃-based catalytic systems compare with other types of Lewis acids, based on data from recent studies.
| Catalyst Type | Example | Typical Reaction | Reaction Conditions | Key Performance Metrics | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|---|
| InCl₃-based DES | [InCl₃][AA]₂ (Acetic Acid) | Beckmann Rearrangement [1] | 80 °C, 2 h | 100% Conversion, 99.5% Selectivity [1] | Mild conditions, high selectivity, reusable, biodegradable components [1] | Requires preparation of DES |
| Cr(III)-based DES | Not Specified | Beckmann Rearrangement [1] | 80 °C, >2 h | ~98.7% Yield [1] | Reusable, good performance [1] | Longer reaction time, contains less-preferred heavy metal [1] |
| Solid Oxides | B₂O₃/ZrO₂ [1] | Vapor-phase Beckmann Rearrangement [1] | 300 °C, 6 h [1] | 97.7% Conversion, 97.0% Selectivity [1] | Heterogeneous (easy separation) [1] | High energy cost, rapid deactivation from coking [1] |
| Zeolites | MCM-41 [1] | Vapor-phase Beckmann Rearrangement [1] | 350 °C, 6 h [1] | 100% Conversion, 92.0% Selectivity [1] | Heterogeneous, high surface area [1] | High energy cost, deactivation over time [1] |
| Chloroaluminate(III) ILs | [C₂mim]Cl–AlCl₃ (χ > 0.5) [2] | e.g., Friedel-Crafts [2] | Varies | High activity in many reactions [2] | Tunable acidity, strong Lewis acid [2] | Water-sensitive, can form corrosive species [2] |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies and underlying principles.
While the specific mechanism for the DES-catalyzed reaction isn't detailed in the search results, fundamental studies on InCl₃ provide crucial insight. In solution, InCl₃ can generate the InCl₂⁺ cation, which is often the true catalytic species [3]. This cationic Lewis acid readily coordinates to lone pairs of electrons on substrates like carbonyl oxygen or, in the case of enynes, alkyne groups. This coordination activates the substrate toward further reactions, such as cycloisomerization [3]. In a synergistic DES system, this Lewis acidity is complemented by the Brønsted acidity of the partner (e.g., acetic acid), which can further facilitate the reaction [1].
The following diagram illustrates the experimental workflow for the Beckmann rearrangement using the recyclable InCl₃-DES catalyst system.
The experimental data indicates that task-specific DESs based on InCl₃ represent a superior catalytic system for liquid-phase Beckmann rearrangement compared to many alternatives. Their key advantages are threefold:
For researchers, this makes InCl₃-based DESs a compelling choice for developing greener and more efficient synthetic protocols.
The Lewis acidity of these catalysts can be quantitatively measured using the Gutmann Acceptor Number (AN), with a higher AN indicating a stronger Lewis acid [1]. The acidity is highly dependent on their structure, especially when incorporated into ionic liquids (ILs).
The table below shows Acceptor Number data for chlorometallate ionic liquids based on a 1-octyl-3-methylimidazolium chloride ([C₈mim]Cl) system [1].
| Ionic Liquid Composition | Predominant Anion(s) | Gutmann Acceptor Number (AN) |
|---|---|---|
| χGaCl₃ = 0.50 | [GaCl₄]⁻ | 45.9 [1] |
| χGaCl₃ = 0.67 | [Ga₂Cl₇]⁻ | 99.6 [1] |
| χInCl₃ = 0.50 | [InCl₄]⁻ | 16.6 [1] |
χMCl₃ represents the molar fraction of the metal chloride (GaCl₃ or InCl₃) in the mixture with the organic chloride salt.
This data shows that by adjusting the composition, chlorogallate(III) ILs can achieve acidity comparable to strong acids like trifluoroethanoic acid (AN = 105.5) [1]. In contrast, chloroindate(III) systems are much milder [1].
Here are examples of how these catalysts are typically employed in organic synthesis, reflecting their differing properties.
This protocol highlights GaCl₃'s strength in facilitating C-C bond formation, even in challenging aqueous conditions [2].
This procedure showcases InCl₃'s efficiency under elevated temperatures and its compatibility with polar aprotic solvents like DMF [3].
Your choice between GaCl₃ and InCl₃ should be guided by the specific needs of your reaction:
The following table outlines the general properties that make InCl₃ a favorable catalyst, especially when compared to more traditional Lewis acids [1] [2] [3].
| Feature | Description & Comparative Advantage |
|---|---|
| Moisture Tolerance | Stable in water and moisture; does not require strictly anhydrous conditions, unlike traditional Lewis acids (e.g., AlCl₃, TiCl₄, BF₃) [1] [2]. |
| Low Toxicity | Considered nontoxic and is readily available, making it a safer and more practical choice [2]. |
| Catalytic Activity | Highly efficient catalyst enabling various organic transformations under mild reaction conditions with high yields [1] [2] [4]. |
| Recyclability | Can be recycled and reused in some reaction systems, contributing to greener chemistry practices [2] [4]. |
The table below provides quantitative data and conditions for specific reactions catalyzed by InCl₃, as documented in the literature.
| Reaction Type | Product Synthesized | Key Conditions (Catalyst Load, Solvent, etc.) | Reported Outcome |
|---|---|---|---|
| Biginelli Reaction [2] [3] | Dihydropyrimidin-2(1H)-ones | 10 mol% InCl₃, Ethanol, 80°C | Good to excellent yields |
| Aza-Diels-Alder [2] [3] | Tetrahydroquinolines | 10-20 mol% InCl₃, Acetonitrile or Water | Good to excellent yields, with high cis-diastereoselectivity |
| Kabachnik-Fields [4] | α-Aminophosphonates | 10 mol% InCl₃, Ethanol, Room Temperature | High yields (87-95%), short reaction times, simple work-up |
| Oxazoline Synthesis [5] | 2-Oxazolines | Catalytic InCl₃, Reflux / MW / Ultrasonic | Improved yields, reduced reaction times under MW/ultrasound |
| Cycloisomerization [6] | Nonconjugated Dienes | Catalytic InCl₃, Acetonitrile | Key mechanistic insight: InCl₂⁺ identified as the active catalytic species |
To illustrate a typical methodology, here is a simplified workflow for the InCl₃-catalyzed synthesis of α-aminophosphonates, a relevant reaction for drug development [4].
Title: Experimental Workflow for α-Aminophosphonate Synthesis
A combined DFT and experimental study provided a deeper insight into the nature of the active catalyst, which is crucial for understanding its efficiency [6].
Title: Identified Catalytic Cycle of InCl₃
This finding that InCl₂⁺ is the true catalytic species in certain reactions suggests that other transformations catalyzed by In(III) salts might also involve similar cationic species, which can be a critical factor in its high activity [6].
The table below summarizes the key performance metrics and characteristics of the major indium recovery technologies.
| Method | Principle | Typical Source | Reported Efficiency | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Acid Leaching [1] [2] [3] | Dissolves indium in acid (e.g., H₂SO₄, HCl). | Spent LCDs | >90-95% [2] [3] | Well-established, high efficiency, simple setup [1]. | Uses corrosive acids, generates secondary waste [4]. |
| Solvent Extraction [2] [5] | Separates indium from leachate using organic solvents (e.g., D2EHPA). | Acidic Leachate | High (Method widely used) [1] [2] | High selectivity, effective for purification [2]. | Requires use of organic solvents, multi-step process [3]. |
| Chloride Volatilization [4] [6] | Converts indium to volatile InCl₃ using HCl gas (e.g., from waste PVC). | LCD Powder | 66.7% - 97.5% [4] (97.5% with pre-treatment [4]) | Selective, suitable for large-scale, "waste-to-waste" approach [4] [6]. | Precise temperature/O₂ control needed, other oxides (CaO, Na₂O) consume HCl [4] [6]. |
| Bioleaching [1] [2] | Uses microorganisms (e.g., Acidithiobacillus) to solubilize metals. | Spent LCDs, PVs | ~70% (for Ga from PVs) [2]; research ongoing for In. | Environmentally friendly, sustainable, lower cost [1] [2]. | Much slower (days vs. hours) than chemical methods [2]. |
| Solid-Phase Extraction (SPE) [7] | Selective capture of indium ions using functionalized solid resins. | Etching Waste Solution | 97-99% [7] | High selectivity and efficiency for liquid wastes, minimal interference [7]. | May require specific and costly resins, multiple elution steps [7]. |
| Cementation [1] [3] | Metal displacement using a more reactive metal (e.g., Zn). | Leachate | >90% [3] | Simple implementation, relatively low cost and toxicity, high efficiency [3]. | Purity of the recovered indium may require further refining. |
For researchers looking to replicate or build upon these methods, here is a deeper dive into the experimental protocols for three key techniques.
The SCRIPT process is a validated hydrometallurgical method for recovering indium from ground LCD panels [3].
This pyrometallurgical method is based on the thermodynamic properties of indium chloride (InCl₃) [4] [6].
This protocol is highly effective for recovering indium from the specific waste streams of display manufacturing [7].
To visually summarize the pathways of the two most prominent methods discussed, please see the workflows below.
Current indium recovery methods demonstrate high efficiency in laboratory and bench-scale settings. The choice of technology depends on priorities:
Future development should focus on overcoming key challenges: standardizing recycling processes for complex e-waste, improving collection and dismantling infrastructure, and enhancing the economic viability of biological methods [1]. A successful circular economy for indium will rely on integrating effective recovery technologies with supportive policies and public awareness campaigns [1].
The table below summarizes the core differences in how crown ethers and traditional extractants perform in indium recovery, based on recent research.
| Feature | Crown Ethers (e.g., B18C6) | Traditional Extractants (e.g., D2EHPA, Ionic Liquids) |
|---|---|---|
| Primary Extraction Mechanism | Complexation with K⁺ to form [CE-K]⁺, which associates with InCl₄⁻ to form CE-KInCl₄ [1] |
Cation exchange (e.g., A327H⁺Cl⁻ exchanging H⁺ for InCl₄⁻) [2] or solvation [3] |
| Key Advantage | High selectivity for In³⁺ over competing ions like Fe³⁺, Al³⁺, Zn²⁺, Sn²⁺, and Ca²⁺ [1] | High extraction efficiency (often >95%) and well-established use in industry [2] [3] |
| Typical Extraction Efficiency | High efficiency (exact % not specified, but process enables ~98.1% stripping) [1] | Often exceeds 95% under optimized conditions [2] |
| Role of Chloride Ions | Crucial; KCl promotes formation of low-hydration InCl₄⁻, dramatically boosting extraction [1] |
Present in the aqueous phase; InCl₄⁻ is the common extracted species [2] |
| Stripping Efficiency | Up to 98.1% using 1M HCl [1] | Efficient stripping is achievable, but specific data for indium not provided in sources |
| Reported Drawbacks | Performance highly dependent on crown ether cavity size; broader application limited by toxicity concerns [4] [1] | Ionic liquids face questions about component toxicity despite being called "green solvents" [2] |
A 2024 study provides a clear methodology and results for using crown ethers [1].
InCl₄⁻ anion. This is then mixed with an organic phase containing a crown ether like Benzo-18-crown-6 (B18C6). The crown ether first complexes with a K⁺ ion, forming a [CE-K]⁺ cation at the two-phase interface. This cation then pairs with the InCl₄⁻ anion to form a neutral CE-KInCl₄ complex that is soluble in the organic phase, effecting the extraction [1].This process can be visualized in the following workflow:
For comparison, established methods use different mechanisms.
Ionic Liquid A327H⁺Cl⁻ Extraction [2]:
InCl₄⁻(aq) + A327H⁺Cl⁻(org) ⇌ A327H⁺InCl₄⁻(org) + Cl⁻(aq).D2EHPA Extraction [3]:
The fundamental difference in how these extractants operate is summarized below:
For researchers selecting an extraction method, the choice involves a key trade-off:
A significant barrier to the wider adoption of crown ethers is concern over their toxicity [4]. Future research is likely to focus on developing safer, more cost-effective crown ether analogs and on integrating these selective systems into multi-stage recovery flowsheets for urban mining from end-of-life electronics.
The table below summarizes the general performance and characteristics of InCl₃ as reported in the literature, which forms the basis for its benchmarking against common Lewis acids.
| Benchmarking Aspect | Performance of InCl₃ | Typical Alternative Catalysts (e.g., AlCl₃, BF₃, TiCl₄) |
|---|---|---|
| Moisture & Water Tolerance | Excellent; stable and effective in aqueous media and protic solvents [1]. | Generally sensitive to moisture, often requiring anhydrous conditions and inert atmospheres [1]. |
| Toxicity & Environmental Impact | Low toxicity; considered an environmentally benign catalyst [1]. | Often corrosive, toxic, or require special handling and disposal [1]. |
| Catalytic Activity | Highly active under mild conditions (often at room temperature); provides high chemo- and regioselectivity [1]. | Typically require harsher conditions, higher temperatures, or longer reaction times for similar transformations [1]. |
| Reaction Medium | Can be used in water, ionic liquids, and organic solvents; also effective when impregnated on silica gel [1]. | Primarily restricted to organic solvents [1]. |
| Recyclability | Demonstrated to be recyclable in several synthetic protocols [1]. | Not always recyclable; can be hydrolyzed or deactivated upon workup [1]. |
The following tables provide specific examples of InCl₃'s application in synthesizing nitrogen-containing heterocycles, which are crucial scaffolds in pharmaceuticals. The data is extracted from various studies cited in the 2020 review [1].
| Product Synthesized | Starting Materials | Reaction Conditions | Reported Yield | Key Advantage |
|---|---|---|---|---|
| Highly Substituted Pyrroles [1] | Propargylic alcohol, β-ketoimide | Catalytic InCl₃, one-pot reaction | Good yields | Simple one-pot procedure |
| C-Pyrrolyl Glycosides [1] | Aminosugar, Carbonyl compound | InCl₃, water, room temperature | Moderate to good yields | Biocompatible synthesis in water |
| Quinoline Derivatives [1] | N-arylaldimine, Cyclopentadiene | Catalytic InCl₃ | Good yields | Facilitates imino Diels-Alder reaction |
| Dihydropyrimidin-2(1H)-ones (Biginelli) [1] | 1,3-Dicarbonyl, Aldehyde, Urea/Thiourea | 10 mol% InCl₃, one-pot | Good to excellent yields | One-pot, three-component efficiency |
| 1,5-Benzodiazepine [1] | o-Phenylenediamine, Aldehyde | Catalytic InCl₃, mild conditions | Good yield | Proceeds under mild conditions |
The synthesis of dihydropyrimidin-2(1H)-ones via the Biginelli reaction is a classic example of an InCl₃-catalyzed multi-component reaction [1].
Reaction Scheme:
1,3-Dicarbonyl (36) + Aldehyde (37) + Urea/Thiourea (38) → Dihydropyrimidin-2(1H)-one (39)
Methodology:
To help visualize the decision-making process for selecting InCl₃ based on project goals, the following diagram outlines a logical workflow.
To build a more precise comparison guide for your research, I suggest the following steps:
The table below summarizes the thermal stability and key characteristics of indium-based materials from research:
| Material/System | Key Findings on Thermal Stability | Experimental Conditions | Application Context |
|---|---|---|---|
| Indium Tin Oxide (ITO) & In₂O₃ [1] | Stable up to 1300 °C in air; two-step annealing (N₂ then air) enhances stability and reduces resistance drift. | Thin films on alumina substrates annealed at 1300 °C; characterized by XRD, SEM, four-probe method. | Thin-film thermocouples for harsh environments (e.g., aero-engines). |
| Indium Nanocrystals [2] | Melting point depression at nanoscale; minimum critical size of ~1.93 nm with a lowest melting temp of ~233.83 K (-39.32 °C). | Theoretical model based on surface-to-volume atomic ratio, validated against experimental data for free nanoparticles. | Fundamental studies on nanoscale thermal properties. |
| ITO/In₂O₃ Precursors [3] | Precursors fully convert to In₂O₃–SnO₂ oxide at ~600 °C; decomposition temperature depends on the organic ligand used. | Thermal gravimetry (TG) and Differential Scanning Calorimetry (DSC) of coordination compounds in air. | Synthesis of sensor materials for NOx detection. |
| ITO Scrap (Reduction) [4] | Hydrogen reduction to In-Sn alloy is feasible; optimal reduction temperature is 1173 K (~900 °C) with a 96.8% indium recovery rate. | Thermodynamic calculation and experiment with H₂ flow; powder reduced in tube furnace. | Recycling of indium from sputtering targets. |
For transparency and reproducibility, here are the methodologies from key studies:
Fabrication and Testing of ITO-In₂O₃ Thermocouples [1]:
Thermal Decomposition of ITO Precursors [3]:
While ITO is thermally robust, researchers should be aware of significant safety findings. Exposure to ITO nanoparticles is strongly correlated with the development of "indium lung disease," a serious condition involving pulmonary fibrosis [5]. A proposed adverse outcome pathway suggests that exposure initiates an inflammatory response mediated by IL-17A and the NF-κB signaling pathway in macrophages, leading to sustained inflammation and fibrosis [5]. Strict safety protocols for handling powdered ITO are essential.
The following diagram illustrates the key steps in creating and testing high-temperature ITO-In₂O₃ thermocouples:
The table below summarizes a comparative analysis of indium trichloride and alternative catalysts, highlighting key performance metrics.
| Catalyst | Reaction Type | Key Reaction / Substrate | Typical Conditions | Performance Highlights | Key Advantages |
|---|---|---|---|---|---|
| Indium Trichloride (InCl₃) | Multicomponent Domino Reaction [1] | N,N'-dimethyl-barbituric acid, benzaldehyde, ethyl vinyl ether | 1 mol%, MeCN-H₂O, RT [1] | 90% yield (vs. 65% without catalyst); 70% trans isomer [1] | Moisture-tolerant; works in aqueous/organic solvent mixtures [2] [1] |
| Iron(III) Chloride (FeCl₃) | Polycondensation [3] | 2,3-Butanediol (BDO) & 2,5-furandicarboxylic acid (FDCA) | High temp. (>200°C), low pressure (<1 mbar) [3] | Produced high molecular weight polyester; also active in PET depolymerization [3] | Abundant; low cost; low toxicity [3] |
| Cationic Indium System | Dehydrative SN1 Propargylation [4] | α-alkyl propargyl alcohols with aromatic nucleophiles | InCl₃/AgClO₄/Bu₄NPF₆/1,1'-binaphthol, MeNO₂, RT [4] | Up to 87% yield for challenging α-alkyl propargyl cations [4] | Activates less reactive α-alkyl propargyl alcohols; functional group tolerance [4] |
| Chlorogallate(III) Ionic Liquids | Not specified (Acidity Comparison) | Acidity measured by Gutmann Acceptor Number (AN) | - | AN: 95.3 (for [C8mim]Cl/GaCl₃, χ=0.75) [5] | Higher Lewis acidity than analogous In & Al systems; hydrolytic stability [5] |
| Chloroindate(III) Ionic Liquids | Not specified (Acidity Comparison) | Acidity measured by Gutmann Acceptor Number (AN) | - | AN: 41.5 (for [C8mim]Cl/InCl₃, χ=0.50) [5] | Mild Lewis acid or neutral character; hydrolytic stability [5] |
For researchers looking to replicate or adapt these methods, here are the detailed experimental protocols for key reactions.
This protocol is adapted from a study on synthesizing pyrano[2,3-d]pyrimidines [1].
This protocol is for the challenging propargylation of secondary α-alkyl propargyl alcohols [4].
The experimental data reveals distinct profiles for each catalyst, guiding selection for specific research needs.
To visualize the decision-making process for selecting a catalyst based on this comparative data, the following workflow can be a helpful guide.
For researchers in drug development, the choice of catalyst depends heavily on the specific reaction goals:
Indium trichloride (InCl₃) has emerged as a highly valuable Lewis acid catalyst in modern synthetic chemistry, particularly valued for its exceptional selectivity in facilitating complex transformations. Unlike conventional Lewis acids that require strict anhydrous conditions and organic solvents, InCl₃ exhibits remarkable moisture tolerance and stability, enabling its use in aqueous media and expanding its applicability to environmentally friendly synthetic protocols. This catalyst has demonstrated superior performance in the synthesis of various pharmaceutically relevant heterocycles, including spiro-perimidines, pyrroles, quinolines, and pyrimidines, often with enhanced regioselectivity and diastereoselectivity compared to alternative catalysts. The growing importance of InCl₃ in synthetic methodology stems from its unique ability to activate substrates selectively while maintaining compatibility with diverse functional groups, making it particularly valuable for constructing complex molecular architectures with precision.
The versatile nature of InCl₃ catalysis extends across multiple reaction types, including multicomponent reactions, cycloadditions, and domino transformations, where selectivity control is often challenging yet crucial for obtaining desired products. As synthetic chemistry increasingly emphasizes sustainable practices, InCl₃'s compatibility with water as a reaction medium, its low toxicity profile, and recyclability further enhance its appeal as a green catalytic alternative. This guide provides a comprehensive comparison of InCl₃-mediated selective transformations against other catalytic methods, supported by experimental data and mechanistic insights to help researchers select optimal conditions for their synthetic targets.
InCl₃ possesses several unique characteristics that contribute to its exceptional catalytic performance and selectivity patterns. As a Lewis acid, InCl₃ exhibits moderate strength coupled with excellent functional group tolerance, enabling selective activation of substrates without promoting side reactions. The catalyst's water compatibility represents a significant advantage over traditional Lewis acids like AlCl₃, TiCl₄, or BF₃·Et₂O, which typically require strictly anhydrous conditions [1]. This property allows chemists to employ water as a green reaction medium, reducing environmental impact while maintaining high catalytic efficiency.
The moisture stability of InCl₃ stems from the inherent properties of the indium(III) cation, which has a high hydration energy and forms stable aqua complexes without significant loss of catalytic activity. This stability enables synthetic protocols that would be impossible with moisture-sensitive alternatives, including reactions in aqueous solutions and with hydrated substrates. Additionally, InCl₃ demonstrates excellent solvent versatility, functioning effectively in organic solvents (THF, acetonitrile, ethanol), ionic liquids, and even under neat conditions, providing flexibility in reaction design [1].
From a sustainability perspective, InCl₃ offers environmental benefits through its low toxicity, recyclability, and the ability to promote reactions with high atom economy. The catalyst can often be recovered and reused without significant loss of activity, reducing waste generation in synthetic processes. These green credentials align with the principles of sustainable chemistry while maintaining high synthetic efficiency, positioning InCl₃ as an attractive catalyst for both academic research and industrial applications where selective transformations are paramount [2] [1].
InCl₃ has demonstrated remarkable regiocontrol in various cyclization and annulation reactions, often surpassing alternative catalysts in directing reaction pathways toward specific regioisomers. In the synthesis of highly functionalized pyranopyrazoles, InCl₃ catalysis enables excellent regioselectivity from phenyl pyrazolone, substituted aromatic aldehydes, and nitroketene-N,S-acetal in ethanol-water mixtures under mild conditions [3]. The catalyst directs the formation of a single regioisomer through careful control of reaction pathways, with structures confirmed by comprehensive spectroscopic analysis (IR, ¹H NMR, ¹³C NMR, and mass spectroscopy).
The origins of regioselectivity in InCl₃-catalyzed reactions have been investigated through theoretical studies. DFT calculations reveal that InCl₃ promotes regioselective cyclizations through transition state stabilization where steric interactions and electronic effects favor one reaction pathway over alternatives. In the formation of polycyclic indolines, the regioselectivity is controlled by repulsive interactions in key transition states, with the catalyst modulating these interactions to favor one product isomer [4]. This repulsion-based control mechanism differs from that observed with rhodium catalysts, where distortion energies play a more significant role in determining regioselectivity outcomes.
InCl₃ catalysis often delivers superior diastereocontrol in the synthesis of complex heterocyclic systems with multiple stereocenters. In the formation of tetrahydroquinoline derivatives, InCl₃ promotes reactions with excellent cis-selectivity as the major diastereomer [1]. For example, when aromatic amines react with cyclic enol ethers or 2-hydroxy cyclic ethers in the presence of catalytic InCl₃ in water, the process follows an aza-Diels-Alder pathway to yield cis-selective tetrahydroquinolines as the predominant products [1].
The catalyst influence on diastereoselectivity becomes particularly evident in transformations where other Lewis acids fail to provide adequate stereocontrol. In the synthesis of pyrrolo[2,3-d]pyrimidine-annulated tetrahydroquinoline derivatives via intramolecular aza-Diels-Alder cyclization, InCl₃ delivers products as diastereomeric mixtures enriched with the cis-isomer [1]. Similarly, in the preparation of pyrano/thiopyranoquinoline derivatives through intermolecular imino-Diels-Alder reactions, InCl₃ catalyzes the transformation with excellent diastereoselectivity when using acetonitrile or silica gel as the reaction medium [1].
Table: Diastereoselectivity in InCl₃-Catalyzed Reactions
| Reaction Type | Starting Materials | Products | Diastereoselectivity | Conditions |
|---|---|---|---|---|
| Aza-Diels-Alder | Aromatic amine + cyclic enol ether | Tetrahydroquinolines | cis-selective (major) | InCl₃ in H₂O |
| Intramolecular aza-Diels-Alder | Aldehyde + amine | Pyrrolo[2,3-d]pyrimidine-annulated tetrahydroquinolines | cis-isomer enriched | InCl₃ in organic solvent |
| Imino-Diels-Alder | Aminocarbazole + benzaldehyde + electron-rich alkene | Ellipticine derivatives | Controlled diastereoselectivity | InCl₃ in ionic liquid, 100°C |
The chemoselective behavior of InCl₃ enables synthetic chemists to perform transformations on specific functional groups while leaving others intact, a crucial capability in complex molecule synthesis. In multicomponent reactions, InCl₃ demonstrates remarkable functional group tolerance, selectively activating carbonyl compounds toward nucleophilic attack without promoting side reactions such as polymerization or decomposition [1]. This chemoselective activation is particularly valuable in the synthesis of highly functionalized molecules where multiple reactive sites are present.
In the one-pot synthesis of dihydropyrimidin-2(1H)-ones (Biginelli reaction), InCl₃ efficiently catalyzes the three-component condensation of 1,3-dicarbonyl compounds, aldehydes, and urea/thiourea with excellent chemoselectivity [1]. The catalyst activates the carbonyl groups selectively without promoting side reactions of the other components, leading to high yields of the desired products. Similarly, in the synthesis of polysubstituted pyrroles from azido chalcones and 1,3-dicarbonyl compounds, InCl₃ catalyzes the transformation with high chemoselectivity in water under microwave irradiation [1].
Computational studies have provided profound insights into the mechanistic foundations of InCl₃'s selectivity patterns. Density functional theory (DFT) calculations at the M06-D3/SMD/BS2//B3LYP-D3/BS1 level have systematically investigated cyclization reactions catalyzed by InCl₃ compared to Rh₂(esp)₂ to generate polycyclic indolines [4]. These studies reveal that InCl₃ operates through fundamentally different reaction mechanisms compared to transition metal catalysts, resulting in distinct selectivity profiles.
The origins of regioselectivity in InCl₃-catalyzed pathways are primarily controlled by weak interactions and repulsive steric effects in key transition states [4]. The theoretical analysis indicates that InCl₃ enables more favorable orbital interactions in the regioselective-determining transition states, with the catalyst serving to modulate electron density and stabilize developing charges during the cyclization process. Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses provide detailed evidence for the significance of the catalyst in the reaction system, explaining why InCl₃ often delivers superior selectivity compared to alternative catalysts [4].
The distortion-interaction analysis of competing transition states reveals that InCl₃-catalyzed pathways typically involve lower distortion energies compared to Rh₂(esp)₂, contributing to the observed selectivity differences. The theoretical understanding of InCl₃'s catalytic mechanism not only explains experimental observations but also provides predictive power for designing new selective transformations. These computational insights help synthetic chemists rationally select catalyst systems based on the desired selectivity outcome for specific synthetic targets.
Figure 1: Regioselectivity Control in InCl₃-Catalyzed Reactions - Theoretical studies reveal that InCl₃ promotes regioselectivity through transition state stabilization where weak interactions and repulsive steric effects determine the preferred pathway.
The green synthesis of spiro-perimidine derivatives using InCl₃ catalysis represents an excellent example of selective transformation under environmentally benign conditions [2].
This protocol highlights the advantages of InCl₃ catalysis, employing water as a green reaction medium at room temperature while delivering good yields of products under mild conditions [2]. The method demonstrates excellent selectivity in forming spiro-cyclic systems without generating complex isomeric mixtures.
The domino protocol for the regioselective synthesis of highly functionalized pyranopyrazoles illustrates the power of InCl₃ in controlling reaction pathways [3].
This method achieves excellent regioselectivity within short reaction times with the advantages of simple work-up procedure, inexpensive and environmentally friendly solvent system, and high product purity [3]. The protocol represents an enviro-economic approach without generating hazardous wastes.
Multicomponent reactions catalyzed by InCl₃ provide efficient access to diverse heterocyclic systems with complex substitution patterns [1].
This versatile protocol applies to the synthesis of various N-heterocycles including pyrroles, pyridines, quinolines, and pyrimidines, demonstrating the broad applicability of InCl₃ catalysis in complex molecule synthesis [1].
Figure 2: Experimental Workflow for Spiro-Perimidine Synthesis - This diagram illustrates the green synthesis protocol for spiro-perimidine derivatives using InCl₃ catalysis in water at room temperature, highlighting the mild conditions and environmentally friendly approach.
Systematic comparisons with conventional Lewis acids reveal the distinct selectivity advantages of InCl₃ in various transformations. In the synthesis of polycyclic indolines, theoretical studies demonstrate that InCl₃ provides superior regiocontrol compared to Rh₂(esp)₂ catalysts, with the selectivity origins rooted in different mechanistic pathways [4]. While Rh₂(esp)₂ selectivity is governed primarily by larger distortion energies in competing transition states, InCl₃ operates through transition state stabilization where weak interactions and repulsive effects control the regioselectivity.
In heterocyclic synthesis, InCl₃ often outperforms traditional Lewis acids like AlCl₃, ZnCl₂, and BF₃·Et₂O in terms of functional group tolerance, reaction efficiency, and selectivity profile. The catalyst's stability in aqueous media provides a distinct advantage in reactions where water is a byproduct or when using hydrated substrates. Furthermore, InCl₃ typically requires lower catalyst loadings (5-10 mol%) compared to many alternative Lewis acids (20-30 mol%) to achieve similar or better selectivity outcomes, reducing both cost and potential metal contamination in final products [1].
Table: Comparison of InCl₃ with Other Common Lewis Acid Catalysts
| Catalyst | Moisture Stability | Typical Loading (mol%) | Selectivity Profile | Green Chemistry Compatibility |
|---|---|---|---|---|
| InCl₃ | Excellent | 5-10 | High regioselectivity and diastereoselectivity | High (aqueous conditions possible) |
| AlCl₃ | Poor | 20-100 | Moderate to good selectivity | Low (moisture-sensitive) |
| BF₃·Et₂O | Poor | 20-50 | Variable selectivity | Low (moisture-sensitive) |
| ZnCl₂ | Moderate | 10-30 | Moderate selectivity | Moderate |
| TiCl₄ | Poor | 20-100 | Good selectivity | Low (moisture-sensitive) |
The diastereoselectivity performance of InCl₃ is particularly notable in the synthesis of tetrahydroquinoline systems, where it often provides cis-selectivity as the major diastereomer [1]. Comparative studies indicate that InCl₃ consistently delivers higher diastereoselectivity compared to many Brønsted acids and other Lewis acids in aza-Diels-Alder reactions. The catalyst's ability to promote reactions in water further enhances its practical utility, as aqueous conditions can sometimes improve selectivity while reducing environmental impact.
In multicomponent reactions, InCl₃ demonstrates excellent chemoselectivity, efficiently orchestrating the sequential bond formation without promoting side reactions. This performance surpasses many alternative catalysts that often lead to complex mixtures in multicomponent transformations. The synthesis of dihydropyrimidin-2(1H)-ones (Biginelli reaction) using InCl₃ catalysis proceeds with higher yields and cleaner reaction profiles compared to many other Lewis acid catalysts [1]. Similarly, in the formation of highly substituted pyrroles, InCl₃ enables a one-pot three-component process with excellent selectivity control, a challenging achievement with alternative catalytic systems.
The selective synthetic capabilities of InCl₃ catalysis have significant implications for pharmaceutical research and development, enabling efficient access to structurally complex heterocycles with biological relevance. The spiro-perimidine derivatives synthesized through InCl₃-catalyzed methods represent privileged scaffolds in medicinal chemistry, with potential applications in drug discovery programs [2]. The green synthesis conditions (water solvent, room temperature operation) align with industry preferences for sustainable and scalable synthetic methodologies.
The regioselective synthesis of highly functionalized pyranopyrazoles provides access to compounds with documented pharmaceutical potential, including analgesic, anti-inflammatory, and antimicrobial activities [3]. The excellent regiocontrol achieved through InCl₃ catalysis is particularly valuable in drug development, where specific isomerism often critically influences biological activity and metabolic fate. The operational simplicity, short reaction times, and easy product isolation further enhance the method's appeal for industrial application.
Beyond pharmaceutical synthesis, InCl₃ finds application in material science and industrial chemistry. The development of InCl₃-based deep eutectic solvents (DESs) for Beckmann rearrangement reactions demonstrates the catalyst's versatility in industrial processes [5]. The [InCl₃][Urea] system (molar ratio 1:1) achieves high caprolactam conversion (98.2%) and selectivity (98.8%) at 80°C for 2.5 hours, with excellent reusability over six cycles. The coupled reaction-extraction technology reduces activation energy and significantly shortens reaction time, providing a green, direct, and efficient pathway for caprolactam production under mild conditions [5].
The broader industrial relevance of InCl₃ is further evidenced by its application in semiconductor manufacturing, where it serves as a critical precursor in synthesizing Trimethylindium (InMe₃), widely used in metal-organic chemical vapor deposition (MOCVD) processes for producing compound semiconductors [6]. The global market for InCl₃ used in InMe₃ synthesis was valued at US$14.50 million in 2023 and is projected to reach US$17.99 million by 2030, reflecting a compound annual growth rate (CAGR) of 3.79% and underscoring its industrial importance [6].
InCl₃ has firmly established itself as a highly selective catalyst for diverse synthetic transformations, offering distinct advantages in regiocontrol, diastereoselectivity, and chemoselectivity compared to many conventional Lewis acids. The catalyst's unique properties—particularly its moisture tolerance, water compatibility, and functional group tolerance—enable synthetic methodologies that align with green chemistry principles while maintaining high efficiency. The theoretical understanding of InCl₃'s selectivity mechanisms continues to evolve, with computational studies providing insights that guide the development of new selective transformations.
Future research directions will likely focus on expanding the scope of InCl₃-catalyzed reactions, developing asymmetric variants using chiral ligands or chiral counterions, and designing supported InCl₃ systems for heterogeneous catalysis and continuous flow applications. The integration of InCl₃ catalysis with other activation modes, such as photoredox or electrochemical catalysis, represents another promising avenue for creating novel selective transformations. As synthetic chemistry continues to emphasize sustainability alongside efficiency and selectivity, InCl₃'s combination of catalytic performance and green credentials positions it as a valuable tool for advancing synthetic methodology in both academic and industrial settings.
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